Dimetilan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBIYWSVMRVKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041880 | |
| Record name | Dimetilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimetilan is a colorless solid. The technical product is a yellow to reddish-brown solid. Used as an insecticide for insect control on livestock, especially housefly control. It is no longer produced commercially in the U.S. (EPA, 1998), Colorless to red-brown solid; [Hawley] Colorless solid; Technical form: light yellow to reddish-brown solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
392 to 410 °F at 13 mmHg (EPA, 1998), 200-210 °C at 13 mm Hg | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily sol in chlorobenzene, Readily soluble in chloroform, dimethylformamide; soluble in ethanol, acetone, xylene and other organic solvents, 24% in water at 25 °C | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 mmHg at 68 °F (EPA, 1998), 0.000097 [mmHg], 9.7X10-5 mm Hg at 20 °C | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
644-64-4 | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetilan [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53KQ82I35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 to 160 °F; 131 to 149 °F technical grade (EPA, 1998), 68-71 °C, Light yellow to reddish-brown crystalline solid, MP: 55-65 °C /Technical/ | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cholinesterase Inhibition by Dimetilan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of cholinesterase inhibition by Dimetilan, a carbamate insecticide. It covers the biochemical mechanism of action, presents comparative quantitative data for related compounds, details a standard experimental protocol for assessing inhibition, and includes visualizations of the key pathways and workflows.
Introduction to this compound
This compound (CAS 644-64-4) is a carbamate pesticide formerly used for the control of houseflies and other insect pests, particularly in agricultural settings.[1] Like other carbamate insecticides, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] The inhibition of AChE disrupts nerve impulse transmission, leading to the toxic effects observed.[3] While its use has been largely discontinued, the study of its interaction with cholinesterases remains relevant for toxicology and the development of new cholinesterase inhibitors.
Mechanism of Action: Reversible Cholinesterase Inhibition
The primary molecular target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7). AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This action terminates the nerve signal.[4]
This compound, as a carbamate, acts as a reversible inhibitor of AChE. The process involves the carbamoylation of the serine residue within the active site of the enzyme. This forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during normal substrate (ACh) breakdown.[2] This effective "inactivation" of the enzyme leads to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in the continuous stimulation of cholinergic receptors, leading to a cholinergic crisis characterized by symptoms such as tremors, convulsions, and ultimately, respiratory failure and death.[3][4]
Quantitative Inhibition Data
A thorough review of scientific literature did not yield specific quantitative inhibition data (e.g., IC₅₀, Kᵢ) for this compound against acetylcholinesterase or butyrylcholinesterase. This is likely because the compound was discontinued before such detailed enzymatic studies became commonplace in public literature. However, to provide context for the potency of related compounds, the following table summarizes IC₅₀ values for other carbamate insecticides against cholinesterases from various sources.
| Carbamate Inhibitor | Enzyme Target | Enzyme Source | IC₅₀ Value (µM) |
| Carbaryl | Acetylcholinesterase (AChE) | Electric Eel | ~2.2 |
| Physostigmine (Eserine) | Acetylcholinesterase (AChE) | Human Erythrocyte | ~0.006 |
| Rivastigmine | Acetylcholinesterase (AChE) | Electric Eel | 2.76[5] |
| Rivastigmine | Butyrylcholinesterase (BChE) | Horse Serum | 0.03 |
| Aldicarb | Acetylcholinesterase (AChE) | Bovine Erythrocyte | ~0.5 |
| Propoxur | Acetylcholinesterase (AChE) | Housefly Head | ~0.1 |
Note: These values are for comparative purposes only and do not represent the inhibition constants for this compound.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected by its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Required Materials and Reagents
-
Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Inhibitor: this compound (or other test compounds)
-
Control Inhibitor: Physostigmine or Donepezil (for positive control)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Equipment: 96-well clear microplates, multichannel pipettes, microplate reader (412 nm absorbance)
Reagent Preparation
-
Assay Buffer (0.1 M, pH 8.0): Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0. Store at 4°C.
-
AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in Assay Buffer. Aliquot and store at -20°C. Before use, dilute to a final working concentration (e.g., 0.05 U/mL) with Assay Buffer.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.
-
ATCI Stock Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh on the day of the experiment.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and the positive control inhibitor in 100% DMSO. Perform serial dilutions to create a range of test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid impacting enzyme activity.
Assay Procedure
-
Plate Setup: Designate wells for:
-
Blank: Assay Buffer, no enzyme.
-
100% Activity Control: Enzyme + inhibitor solvent (e.g., DMSO).
-
Positive Control: Enzyme + known inhibitor (e.g., Physostigmine).
-
Test Wells: Enzyme + various concentrations of this compound.
-
-
Enzyme and Inhibitor Addition:
-
To each well (except the Blank), add 20 µL of the diluted AChE enzyme solution.
-
To the Test and Positive Control wells, add 20 µL of the respective inhibitor dilutions.
-
To the 100% Activity and Blank wells, add 20 µL of the inhibitor solvent (e.g., Assay Buffer with the same percentage of DMSO as the test wells).
-
Add 140 µL of Assay Buffer to all wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a fresh Reaction Mix containing ATCI and DTNB in Assay Buffer. Add 20 µL of this mix to all wells simultaneously, preferably using a multichannel pipette, to start the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
References
Dimetilan: A Historical and Technical Review of a Carbamate Insecticide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive historical and scientific overview of Dimetilan, a carbamate insecticide. Drawing from a range of historical and scientific sources, this document details its chemical properties, synthesis, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, chemically known as 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a synthetic organic compound belonging to the carbamate class of insecticides.[1][2] At room temperature, the pure compound is a colorless solid, while the technical product can appear as a yellow to reddish-brown solid.[2] It was developed by Geigy and assigned the manufacturer's code G-22870.[2] Historically, it was used to control insect pests on livestock, particularly houseflies.[2] However, it is no longer commercially produced in the United States.[2]
| Property | Value | Reference |
| CAS Number | 644-64-4 | [2] |
| Molecular Formula | C₁₀H₁₆N₄O₃ | [2] |
| Molecular Weight | 240.26 g/mol | [2] |
| Melting Point | 68-71 °C (pure) | [2] |
| 55-65 °C (technical) | [2] | |
| Boiling Point | 200-210 °C at 13 mmHg | [2] |
| Solubility | Soluble in water, chloroform, DMF, ethanol, acetone, and xylene. | [2] |
| Stability | Hydrolyzed by acids and alkalis. | [2] |
Synthesis
Plausible Experimental Protocol for the Synthesis of this compound
This reconstructed protocol is based on the reaction of a pyrazolone intermediate with a carbamoyl chloride, a common method for the synthesis of carbamate esters.
Materials:
-
3-methyl-5-pyrazolone
-
Dimethylcarbamoyl chloride
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1.0 equivalent of 3-methyl-5-pyrazolone in an anhydrous aprotic solvent.
-
Add 2.2 equivalents of a non-nucleophilic base to the reaction mixture and stir to ensure homogeneity.
-
Slowly add 2.1 equivalents of dimethylcarbamoyl chloride to the stirring solution via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine in a separatory funnel to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
-
Characterize the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] The breakdown of ACh terminates the nerve signal.
The inhibitory action of this compound is a result of the carbamylation of the serine hydroxyl group at the active site of AChE.[3] This process is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary accumulation of ACh in the synapse.[3] This accumulation causes continuous stimulation of cholinergic receptors, resulting in hyperactivity of the nervous system, which can lead to paralysis and death in insects.[3]
Toxicology
This compound is classified as a highly toxic compound.[2] The primary route of exposure is through ingestion, inhalation, or dermal contact.[2]
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 25 mg/kg | [2] |
| LD₅₀ | Rat | Dermal | 600-700 mg/kg | [2] |
| Lethal Dose (estimated) | Cattle | Oral | 5 mg/kg | [2] |
Plausible Experimental Protocol for Acute Oral LD₅₀ Study in Rats
The following is a generalized protocol for an acute oral toxicity study based on the principles outlined in the now-deleted OECD Test Guideline 401.
Objective: To determine the median lethal dose (LD₅₀) of this compound when administered orally to rats.
Materials:
-
Test substance: this compound
-
Vehicle for administration (e.g., corn oil, water)
-
Experimental animals: Young adult albino rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
-
Equipment for observation and necropsy
Procedure:
-
Acclimatization: House the animals in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization. Provide standard rodent chow and water ad libitum.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected to produce a range of toxic effects, including mortality.
-
Animal Grouping: Randomly assign animals to dose groups, with at least 5 animals per group. A control group receiving only the vehicle should also be included.
-
Fasting: Fast the animals overnight prior to dosing, with continued access to water.
-
Dosing: Administer a single dose of the prepared this compound solution or suspension to each animal by oral gavage. The volume administered should be kept constant across all dose groups.
-
Observation: Observe the animals for signs of toxicity immediately after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.
-
Data Analysis: Analyze the mortality data using a standard statistical method (e.g., probit analysis) to calculate the LD₅₀ value and its 95% confidence limits.
Metabolism
The metabolism of this compound has been studied in both mammals and insects. In rats, following oral administration of radiolabeled this compound, approximately 13% of the radioactivity was recovered in the urine within 22 hours, and a portion was also converted to carbon dioxide, indicating some degradation of the carbamate structure.[2]
In insects, N-methyl hydroxylation is considered a significant detoxification pathway.[2] Studies in houseflies, American cockroaches, and German cockroaches have shown that this compound is metabolized, with one of the metabolites identified as 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate.[2]
Plausible Experimental Protocol for a Rat Metabolism Study
The following is a generalized protocol for an in vivo metabolism study in rats.
Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-labeled)
-
Test animals: Male and female rats (e.g., Wistar strain)
-
Metabolism cages for separate collection of urine and feces
-
Equipment for oral or intravenous administration
-
Analytical instruments for metabolite profiling (e.g., High-Performance Liquid Chromatography (HPLC) with radiochemical detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
-
Scintillation counter for radioactivity measurement
Procedure:
-
Dose Administration: Administer a single dose of radiolabeled this compound to fasted rats, typically via oral gavage.
-
Sample Collection: House the animals individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples may also be collected at various time points.
-
Radioactivity Measurement: Determine the total radioactivity in each collected sample (urine, feces, blood) using a scintillation counter to assess the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling: Pool urine samples from each time interval and analyze for metabolites using HPLC with radiochemical detection.
-
Metabolite Identification: Isolate and identify the major metabolites using techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Tissue Distribution (Optional): At the end of the study, sacrifice the animals and collect various tissues to determine the distribution of radioactivity.
Environmental Fate
The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. For carbamate insecticides like this compound, key environmental processes include hydrolysis, photolysis, and microbial degradation in soil.
-
Hydrolysis: Carbamates are susceptible to hydrolysis, especially under alkaline conditions.[4] The ester linkage is the primary site of cleavage.
-
Photolysis: Photodegradation can occur when pesticides are exposed to sunlight.[5] The rate and products of photolysis depend on the specific chemical structure and environmental conditions.
-
Soil Degradation: Microbial degradation is a major pathway for the dissipation of carbamates in soil.[6] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population.
Plausible Experimental Protocol for Environmental Fate Studies
The following are generalized protocols for assessing the key environmental fate parameters of a pesticide.
A. Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
-
Collect samples at various time intervals.
-
Analyze the samples for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).
-
Calculate the hydrolysis half-life (DT₅₀) at each pH.
B. Photolysis Study
Objective: To determine the rate of photodegradation of this compound in water and on soil.
Procedure:
-
Aqueous Photolysis: Prepare an aqueous solution of this compound and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a dark control sample.
-
Soil Photolysis: Apply this compound to a thin layer of soil and expose it to the simulated sunlight. Maintain a dark control.
-
Collect samples at various time intervals from both the irradiated and dark control samples.
-
Analyze the samples for the concentration of the parent compound.
-
Calculate the photolysis half-life.
C. Soil Metabolism Study
Objective: To determine the rate and pathway of microbial degradation of this compound in soil.
Procedure:
-
Select one or more representative soil types.
-
Treat the soil with a known concentration of this compound.
-
Incubate the soil samples under controlled aerobic or anaerobic conditions (e.g., constant temperature and moisture).
-
Collect soil samples at various time intervals.
-
Extract and analyze the samples for the parent compound and its major degradation products.
-
Calculate the degradation half-life in soil.
Conclusion
This compound is a historically significant carbamate insecticide with a well-defined mechanism of action as a cholinesterase inhibitor. Its high toxicity and the development of newer, safer alternatives have led to its discontinuation in many regions. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its mode of action, toxicological profile, and likely environmental fate, supported by generalized experimental protocols. The provided information serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, offering insights into the characteristics of this class of insecticides. Further research to obtain the full experimental details from the original studies would provide an even more complete understanding of this compound.
References
- 1. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS | MDPI [mdpi.com]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijomeh.eu [ijomeh.eu]
- 4. Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for patents | USPTO [uspto.gov]
- 6. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dimetilan and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for the carbamate insecticide Dimetilan and its analogs. The synthesis of these compounds is of significant interest for the development of new agrochemicals and for structure-activity relationship studies. This document outlines the probable core synthetic routes, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and illustrates the key chemical and biological pathways using diagrams.
Introduction to this compound
This compound, with the IUPAC name 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a carbamate insecticide.[1][2] Like other carbamates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The structure of this compound is characterized by a central 5-methylpyrazole ring that is disubstituted with two dimethylcarbamate moieties.
Core Synthesis Pathway for this compound
The synthesis of this compound can be logically divided into two primary stages: the formation of the 5-methyl-3-hydroxypyrazole core (which exists in tautomeric equilibrium with 5-methyl-3-pyrazolone) and the subsequent double carbamoylation of this intermediate.
Stage 1: Synthesis of 5-Methyl-3-pyrazolone
The formation of the pyrazole ring is a foundational step in the synthesis of this compound. A common and efficient method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3][4] In the case of this compound's precursor, ethyl acetoacetate is reacted with hydrazine hydrate.
Experimental Protocol: Synthesis of 5-Methyl-3-pyrazolone
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Ethyl acetoacetate and hydrazine hydrate are the primary reactants. Ethanol is typically used as the solvent.
-
Procedure: Ethyl acetoacetate is dissolved in ethanol in the reaction flask. Hydrazine hydrate is then added dropwise to the solution at room temperature with continuous stirring.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or water, to yield purified 5-methyl-3-pyrazolone.
Stage 2: Synthesis of this compound via Double Carbamoylation
The second stage involves the introduction of the two dimethylcarbamate groups onto the 5-methyl-3-pyrazolone intermediate. This is achieved through a reaction with dimethylcarbamoyl chloride (DMCC). One equivalent of DMCC reacts with the hydroxyl group of the pyrazole (or the oxygen of the pyrazolone tautomer), and a second equivalent reacts with the nitrogen atom of the pyrazole ring. A base is typically required to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Reagents: 5-methyl-3-pyrazolone, dimethylcarbamoyl chloride (DMCC), and a suitable base (e.g., triethylamine or pyridine) are required. An anhydrous aprotic solvent such as toluene, tetrahydrofuran (THF), or dichloromethane is used.
-
Procedure: 5-methyl-3-pyrazolone is suspended in the anhydrous solvent. The base (at least two equivalents) is then added to the suspension.
-
Reaction: The mixture is cooled in an ice bath, and dimethylcarbamoyl chloride (at least two equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium chloride). The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Synthesis of Key Reagents
A critical reagent in the synthesis of this compound is dimethylcarbamoyl chloride (DMCC). It can be synthesized by the reaction of dimethylamine with phosgene or a phosgene equivalent like triphosgene.
Experimental Protocol: Synthesis of Dimethylcarbamoyl Chloride (DMCC)
-
Reaction Setup: The reaction should be conducted in a well-ventilated fume hood due to the high toxicity of phosgene. A three-necked flask is equipped with a gas inlet tube, a mechanical stirrer, and a condenser connected to a scrubbing system for unreacted phosgene.
-
Reagents: Anhydrous dimethylamine and phosgene are the reactants. An inert solvent like toluene is used.
-
Procedure: Anhydrous dimethylamine is dissolved in the inert solvent and cooled in an ice-salt bath.
-
Reaction: Phosgene gas is bubbled through the cooled solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.
-
Work-up: After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield dimethylcarbamoyl chloride.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows similar pathways, with variations in the starting materials to introduce different functional groups on the pyrazole ring or to alter the carbamate moiety.
Analogs with Modified Pyrazole Core
Analogs with different substituents on the pyrazole ring can be synthesized by starting with appropriately substituted β-ketoesters or hydrazines. For example, using a different β-ketoester in the Knorr synthesis will result in a different substituent at the 5-position of the pyrazole ring.
Analogs with Modified Carbamate Groups
To synthesize analogs with different carbamate groups, dimethylcarbamoyl chloride can be replaced with other carbamoyl chlorides (e.g., diethylcarbamoyl chloride) or isocyanates (e.g., methyl isocyanate, phenyl isocyanate) in the second stage of the synthesis.
Experimental Protocol: General Synthesis of N-Aryl Carbamate Analogs
-
Reaction Setup: A round-bottom flask with a magnetic stirrer is used.
-
Reagents: 5-methyl-3-pyrazolone, a substituted aryl isocyanate, and a catalytic amount of a base (e.g., triethylamine) are used in a solvent like THF.
-
Procedure: 5-methyl-3-pyrazolone is dissolved in THF, and the catalytic amount of base is added. The aryl isocyanate is then added portion-wise.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete.
-
Work-up: The solvent is evaporated, and the residue is purified by column chromatography to yield the N-aryl carbamate analog.
Quantitative Data Summary
Table 1: Synthesis of Pyrazole Precursors
| Precursor | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3,5-dimethylpyrazole | Acetylacetone, Hydrazine sulfate | Aqueous NaOH | 15 °C, 1.5 h | 77-81 | [5] |
| 3-Methyl-5-pyrazolone | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Reflux, 1 h | 64 | [6] |
| 1-methyl-5-hydroxypyrazole | Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate | Aqueous NaOH, HCl | Reflux, 3 h | 98 | [7] |
Table 2: Synthesis of Carbamate Derivatives
| Product | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| Dimethylcarbamoyl chloride | Dimethylamine, Phosgene | Toluene | 0-5 °C | High | Inferred |
| (5-methyl-1H-pyrazol-3-yl) N,N-dimethylcarbamate | 1,2-dihydro-5-methyl-3H-pyrazol-3-one, DMCC | Toluene | Not specified | Not specified | [8] |
| 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester | 2-benzylmalonic acid diethyl ester, 2-chloro-N,N-dimethylethan-1-amine | 2-MeTHF | Reflux, 6 h | 90 | [9] |
Visualizations
The following diagrams illustrate the core synthesis pathway for this compound and its mechanism of action.
Caption: Overall synthesis pathway for this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (5-methyl-1H-pyrazol-3-yl) N,N-dimethylcarbamate|lookchem [lookchem.com]
- 9. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Dimetilan in Pest Insect Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan, a carbamate insecticide, has been utilized for the control of various insect pests. Understanding its metabolic pathways within target species is crucial for assessing its efficacy, predicting potential resistance mechanisms, and developing more effective and selective pest control strategies. This technical guide provides an in-depth overview of the metabolism of this compound in key insect species, including the German cockroach (Blattella germanica), the American cockroach (Periplaneta americana), and the house fly (Musca domestica). The information presented herein is compiled from available scientific literature and is intended to serve as a comprehensive resource for researchers in entomology, toxicology, and insecticide development.
Core Principles of this compound Metabolism in Insects
The detoxification of this compound in the studied insect species is a rapid process, with a reported half-life of less than 30 minutes.[1] This rapid metabolism is a key factor in the insects' ability to tolerate this insecticide. The primary metabolic transformations involve two main enzymatic pathways:
-
Oxidation: Primarily through N-methyl hydroxylation, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process is considered a major detoxification pathway for this compound in insects.[1]
-
Hydrolysis: The cleavage of the carbamate ester bond, a reaction mediated by esterase enzymes. This results in the liberation of the pyrazolyl moiety and, in the case of radiolabeled studies, the release of carbon dioxide.[1]
The interplay of these pathways leads to the formation of several metabolites, which are generally less toxic than the parent compound. However, it has been noted that at least one formaldehyde-yielding metabolite retains significant toxicity, comparable to this compound itself.[1] The toxicity of these metabolites can be potentiated by synergists like sesamex, which inhibit cytochrome P450 enzymes, highlighting the critical role of oxidative metabolism in detoxification.[1]
Quantitative Metabolic Data
While detailed kinetic studies on the specific enzymes metabolizing this compound are limited in the public domain, the available data on its metabolic rate and the number of resulting metabolites are summarized below.
| Insect Species | Half-Life (in vivo) | Number of Identified Metabolites | Key Metabolic Pathways | Reference |
| Blattella germanica (German Cockroach) | < 0.5 hours | 9 | N-methyl hydroxylation, Hydrolysis | [1] |
| Periplaneta americana (American Cockroach) | < 0.5 hours | 6 | N-methyl hydroxylation, Hydrolysis | [1] |
| Musca domestica (House Fly) | < 0.5 hours | 4 | N-methyl hydroxylation, Hydrolysis | [1] |
In Blattella germanica, approximately 13% of an injected dose of carbonyl-C14 labeled this compound was liberated as 14CO2 within one hour, indicating significant hydrolysis of the carbamate ester group.[1]
Identified Metabolites of this compound
The following metabolites have been tentatively identified in studies involving the administration of radiolabeled this compound to insects:
| Metabolite Name | Found in Species |
| 2-dimethylcarbamoyl-3-methyl-5-pyrazolyl N-hydroxymethyl,N-methylcarbamate | Blattella germanica, Periplaneta americana, Musca domestica |
| 2-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate | Blattella germanica, Periplaneta americana, Musca domestica |
| Unidentified N-hydroxymethyl derivatives (3 distinct metabolites) | Blattella germanica |
Experimental Protocols
The following section outlines generalized experimental methodologies for studying the metabolism of carbamate insecticides like this compound in insects. These protocols are based on established techniques in insect toxicology.
In Vivo Metabolism and Metabolite Profiling
This protocol describes a typical workflow for studying the metabolism of an insecticide within live insects.
Workflow for in vivo this compound metabolism study.
Detailed Steps:
-
Insect Rearing: Maintain colonies of the target insect species under controlled laboratory conditions.
-
Insecticide Application: Apply a precise dose of radiolabeled this compound (e.g., 14C-Dimetilan) topically to the insect's cuticle or inject it into the hemocoel.
-
Incubation: House the treated insects for a specific period to allow for metabolism to occur.
-
Homogenization: At designated time points, euthanize the insects and homogenize them in an appropriate organic solvent (e.g., acetone or acetonitrile) to extract the parent compound and its metabolites.
-
Separation of Solids: Centrifuge the homogenate to pellet solid debris.
-
Extraction: Collect the supernatant containing the insecticide and its metabolites. The pellet can be further extracted to ensure complete recovery.
-
Thin-Layer Chromatography (TLC): Spot the concentrated extract onto a TLC plate (e.g., silica gel). Develop the chromatogram using a suitable solvent system to separate the different metabolites. A common solvent system for carbamate insecticides is a mixture of nonpolar and polar solvents, such as isooctane and ethyl acetate.
-
Visualization and Quantification: Use autoradiography to visualize the radioactive spots on the TLC plate. Scrape the individual spots and quantify the radioactivity using liquid scintillation counting to determine the relative abundance of each metabolite.
In Vitro Enzyme Assays
These protocols are designed to measure the activity of specific enzyme families involved in this compound metabolism using insect tissue preparations.
Cytochrome P450 Monooxygenase Activity Assay
This assay measures the oxidative metabolism of a substrate by cytochrome P450 enzymes, which is relevant to the N-methyl hydroxylation of this compound.
Workflow for Cytochrome P450 activity assay.
Detailed Steps:
-
Microsome Preparation: Dissect the relevant insect tissues (e.g., fat body, midgut) and homogenize them in a suitable buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, and a substrate (e.g., p-nitroanisole for O-demethylation activity, which can be an indicator of P450 activity).
-
Initiation: Start the reaction by adding NADPH, a necessary cofactor for cytochrome P450 activity.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Termination: Stop the reaction by adding a quenching agent (e.g., an acid or a solvent).
-
Quantification: Measure the formation of the product (e.g., p-nitrophenol) using spectrophotometry or fluorometry.
-
Activity Calculation: Calculate the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein.
Esterase Activity Assay
This assay measures the hydrolytic activity of esterases, which are involved in the breakdown of the carbamate ester bond in this compound.
Workflow for esterase activity assay.
Detailed Steps:
-
Enzyme Preparation: Prepare a crude homogenate of whole insects or specific tissues in a suitable buffer. Centrifuge the homogenate to remove cellular debris and use the resulting supernatant as the enzyme source.
-
Reaction Mixture: In a microplate well or cuvette, combine the enzyme preparation with a substrate solution, typically α-naphthyl acetate or β-naphthyl acetate.
-
Incubation: Incubate the mixture at a controlled temperature for a set period.
-
Color Development: Stop the reaction and initiate color development by adding a coupling reagent, such as Fast Blue B salt, which reacts with the product of the enzymatic hydrolysis (naphthol) to produce a colored compound.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.
-
Activity Calculation: Determine the enzyme activity based on a standard curve of the product and express it as nmol of substrate hydrolyzed per minute per mg of protein.
Metabolic Pathways of this compound
The primary metabolic pathways of this compound in the studied insect species are illustrated below.
Primary metabolic pathways of this compound in insects.
Conclusion
The metabolism of this compound in Blattella germanica, Periplaneta americana, and Musca domestica is characterized by rapid detoxification through oxidative and hydrolytic pathways. The identification of N-methyl hydroxylation as a key detoxification route underscores the importance of cytochrome P450 monooxygenases in conferring tolerance to this insecticide. The provided experimental frameworks offer a basis for further investigation into the specific enzymes involved and the quantitative aspects of metabolite formation. A deeper understanding of these metabolic processes will be invaluable for the development of novel insecticide molecules and for managing the evolution of insecticide resistance in pest populations. Further research is warranted to isolate and characterize the specific cytochrome P450 and esterase isozymes responsible for this compound metabolism and to fully elucidate the structure and toxicity of all metabolic products.
References
The Neurotoxicology of Dimetilan: A Technical Overview for Researchers
Dimetilan, a carbamate insecticide, poses a potential neurotoxic risk to non-target organisms through its primary mechanism of action: the inhibition of acetylcholinesterase (AChE). While specific ecotoxicological data for this compound remains notably scarce in publicly available scientific literature, this guide provides an in-depth look at its established mode of action, general toxicological profile, and the experimental protocols used to assess the neurotoxicity of carbamate insecticides.
Executive Summary
This compound is a synthetic carbamate insecticide previously used to control insect pests, particularly houseflies on livestock.[1] Like other carbamates, its insecticidal and neurotoxic properties stem from its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of both insects and vertebrates.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of cholinergic pathways and potentially lethal consequences. Despite its known mode of action, a comprehensive review of available toxicological databases reveals a significant lack of quantitative data on the acute and chronic neurotoxic effects of this compound on a wide range of non-target species, including bees, fish, and aquatic invertebrates.[2] This data gap highlights a critical area for future ecotoxicological research.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary neurotoxic effect of this compound is the disruption of synaptic transmission in the cholinergic nervous system. This occurs through the reversible carbamylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme.[3]
The normal function of AChE is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.[4] When this compound is present, the dimethylcarbamoyl moiety of the molecule is transferred to the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. This inactivation is more stable and longer-lasting than the acetylated enzyme intermediate formed during normal acetylcholine hydrolysis. Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of postsynaptic receptors and causing a range of neurotoxic symptoms, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[4]
The signaling pathway for acetylcholinesterase inhibition by this compound is visualized in the diagram below.
Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.
Quantitative Neurotoxicity Data for Non-Target Organisms
A thorough review of scientific literature and toxicological databases, including PubChem and the University of Hertfordshire's Pesticide Properties Database (AERU), indicates a significant lack of specific quantitative data on the neurotoxic effects of this compound on non-target organisms.[2][5] The following table summarizes the unavailable data.
| Organism Group | Endpoint | Value | Reference |
| Honeybees (Apis mellifera) | Contact Acute LD₅₀ (48h) | Data not available | [2] |
| Honeybees (Apis mellifera) | Oral Acute LD₅₀ (48h) | Data not available | [2] |
| Freshwater Fish | Acute 96-hour LC₅₀ | Data not available | [2] |
| Freshwater Aquatic Invertebrates | Acute 48-hour EC₅₀ | Data not available | [2] |
The absence of this critical data prevents a detailed quantitative risk assessment for this compound in various environmental compartments. While general statements about the high toxicity of carbamates to Hymenoptera (bees, wasps) are available, specific values for this compound are not.[5]
Experimental Protocols for Assessing Carbamate Neurotoxicity
Given the lack of specific experimental data for this compound, this section outlines generalized, yet detailed, methodologies for assessing the neurotoxic effects of carbamate insecticides on representative non-target organisms. These protocols are based on established OECD and EPA guidelines for pesticide testing.
Acute Oral Toxicity in Honeybees (based on OECD Guideline 213)
-
Test Organism: Young adult worker honeybees (Apis mellifera) of uniform age and size, from healthy, disease-free colonies.
-
Test Substance Preparation: A range of concentrations of the carbamate insecticide are prepared in a sucrose solution (e.g., 50% w/v). A control group receives the sucrose solution without the test substance.
-
Exposure: Bees are starved for 2-4 hours before the test. Individual bees or groups of bees are then fed a known volume of the test solution.
-
Observation: Mortality is recorded at 4, 24, and 48 hours post-exposure. Sublethal effects such as behavioral changes (e.g., ataxia, lethargy) are also noted.
-
Data Analysis: The 48-hour LD₅₀ (the dose that is lethal to 50% of the test organisms) is calculated using probit analysis or other appropriate statistical methods.
Acute Toxicity in Fish (based on OECD Guideline 203)
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), at a juvenile life stage.
-
Test Substance Preparation: A series of aqueous solutions of the carbamate insecticide at different concentrations are prepared. A control group is maintained in water without the test substance.
-
Exposure: Fish are exposed to the test solutions in a static, semi-static, or flow-through system for 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the experiment.
-
Observation: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects, such as loss of equilibrium, erratic swimming, and respiratory distress, are also observed.
-
Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) is determined using statistical methods like the trimmed Spearman-Karber method.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate Preparation: A source of acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or insect heads) is prepared. The substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the carbamate insecticide for a specific period.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and DTNB. The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates a generalized workflow for assessing the neurotoxicity of a carbamate insecticide.
Figure 2: Generalized experimental workflow for neurotoxicity assessment.
Conclusion and Future Research Directions
This compound is a neurotoxic carbamate insecticide that functions by inhibiting acetylcholinesterase. While its mechanism of action is well-understood, there is a profound lack of publicly available ecotoxicological data for non-target organisms. This absence of information makes it challenging to conduct a thorough environmental risk assessment.
Future research should prioritize conducting standardized acute and chronic toxicity tests on a diverse range of non-target species, including pollinators, aquatic invertebrates, fish, and amphibians, to fill the existing data gaps. Furthermore, studies investigating sublethal neurotoxic effects, such as impacts on behavior, reproduction, and development, are crucial for a comprehensive understanding of the environmental risks posed by this compound. Such data is essential for regulatory agencies and for the development of more selective and environmentally benign pest control strategies.
References
Mammalian Toxicity of Dimetilan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimetilan is a carbamate insecticide that functions as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the available mammalian toxicity data for this compound. Due to its status as an obsolete pesticide, publicly accessible data on chronic, reproductive, and developmental toxicity are limited. This document synthesizes the available acute toxicity data and outlines the general toxicological profile of carbamate insecticides to provide a broader context. Standard experimental protocols for key toxicological studies are detailed, and the mechanism of action and a generalized metabolic pathway are visualized to aid in understanding its toxicological profile.
Introduction
This compound, a dimethylcarbamate insecticide, was historically used to control insect pests.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Understanding the mammalian toxicity of such compounds is crucial for risk assessment and the development of safer alternatives. This guide summarizes the known quantitative toxicity data, describes relevant experimental methodologies, and provides visual representations of key toxicological pathways.
Quantitative Toxicity Data
The available quantitative toxicity data for this compound primarily covers acute exposure scenarios.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral | > 60 | [3] |
| Rat | Dermal | > 600 | [3] |
| Mouse | Intraperitoneal | 12 | [3] |
| Mouse | Subcutaneous | 4.0 | [3] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Table 2: Subchronic and Other Toxicity Data for this compound
| Species | Study Type | Dose/Concentration | Effects | Reference |
| Rat | 4-week Feeding | 20 mg/kg/day | No adverse effects on blood or organs | [4] |
| Dog | Subchronic Feeding | 200 ppm | No-effect level | [5] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which an adverse effect is observed.
Note: Comprehensive publicly available data on chronic, reproductive, and developmental toxicity for this compound are limited. The information for related compounds or the general class of carbamates suggests that potential long-term effects could include neurotoxicity.[2]
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2] This inhibition is reversible, as the carbamoylated enzyme can be hydrolyzed to regenerate the active enzyme.[3]
Figure 1. Mechanism of cholinesterase inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies on this compound are not extensively available in the public domain. However, the following sections describe standardized methodologies based on OECD guidelines for the types of studies typically required for pesticide registration.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
An acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of a substance.
References
- 1. This compound (Ref: ENT 25922) [sitem.herts.ac.uk]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Dimetilan in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide that has been used for the control of various pests. Monitoring its presence in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of this compound in soil matrices. The methodologies described are based on established techniques for carbamate pesticide residue analysis, including sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is limited in publicly available literature, the provided protocols for analogous carbamate pesticides such as Carbofuran and Aldicarb offer a robust starting point for method development and validation.
Analytical Methods Overview
The determination of this compound in soil involves a multi-step process encompassing sample collection and preparation, extraction of the analyte from the complex soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification.
1. Sample Preparation: The QuEChERS method is a widely adopted and efficient technique for extracting a broad range of pesticides from food and environmental matrices, including soil.[1] It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1]
2. Instrumental Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is a common and effective technique for the analysis of carbamate pesticides.[2][3] Carbamates are often thermally labile, making HPLC a more suitable technique than GC in some cases.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing high sensitivity and selectivity.[4][5] Derivatization may sometimes be necessary to improve the volatility and thermal stability of carbamate pesticides for GC analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of carbamate pesticides in soil using methods analogous to those described in this document. It is important to note that these values are provided as a general guideline and will require specific validation for this compound analysis in the user's laboratory.
| Parameter | HPLC-UV/DAD | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.01 - 0.40 ng/g | 0.010 - 0.130 µg/kg | ~0.05 - 7.0 µg/kg | [2][6][7] |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/mL | 1 µg/kg | 10 µg/kg | [3][6] |
| Recovery Rate (%) | 80 - 110% | 65 - 105% | 70 - 120% | [3][6] |
| Linearity (r²) | >0.99 | >0.995 | >0.99 | [3][6] |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 20% | [6] |
Note: The performance characteristics are highly dependent on the soil type, instrumentation, and specific method parameters.
Experimental Protocols
Protocol 1: this compound Analysis in Soil using QuEChERS and HPLC-DAD
1. Principle: This method describes the extraction of this compound from soil using the QuEChERS protocol, followed by cleanup and analysis using HPLC with Diode Array Detection.
2. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Glacial acetic acid
-
Deionized water
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
3. Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate volume of this compound standard solution for spiking if preparing a quality control sample.
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
5. HPLC-DAD Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV scan of a standard solution).
6. Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the soil sample by comparing the peak area with the calibration curve.
Protocol 2: this compound Analysis in Soil using GC-MS
1. Principle: This protocol outlines the extraction of this compound from soil and subsequent analysis by Gas Chromatography-Mass Spectrometry. This method offers high selectivity and sensitivity.
2. Materials and Reagents:
-
This compound analytical standard
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Other reagents as listed in Protocol 1 for QuEChERS extraction.
3. Sample Preparation and Cleanup: Follow the QuEChERS extraction and d-SPE cleanup steps as described in Protocol 1 (Sections 3 and 4). After the cleanup step, the solvent may need to be exchanged to one more suitable for GC analysis, such as ethyl acetate.
4. GC-MS Analysis:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (or optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 25 °C/min to 150 °C, hold for 0 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound. PubChem lists major mass spectral peaks at m/z 72, 240, 73, and 42.
5. Quantification: Create a calibration curve using this compound standards. Identify and quantify this compound in the sample extracts based on the retention time and the peak areas of the selected ions.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Comparison of analytical methods for this compound detection.
Caption: Generalized degradation pathway of carbamate insecticides in soil.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. sciresjournals.com [sciresjournals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Analysis of Dimetilan by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide characterized as a colorless to reddish-brown solid.[1] It functions as a cholinesterase inhibitor and is primarily used as a stomach insecticide for the control of flies in public hygiene applications.[2][3] Due to its potential toxicity, with a probable oral lethal dose for humans ranging from 50-500 mg/kg, monitoring its residues in various matrices is crucial.[2] This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for pesticide residue analysis.[4][5]
Experimental Protocol
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.[6]
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
Toluene, pesticide residue grade
-
Internal Standard (IS) solution (e.g., Triphenylphosphate (TPP) at 100 µg/mL)
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable, or soil) to ensure uniformity. For samples with high water content, freeze-drying may be employed prior to homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and 50 µL of the internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Transfer the supernatant into a clean autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized during method validation.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS, 30 m x 0.250 mm diameter, 0.25 µm film thickness or equivalent |
| Inlet | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial 60°C (hold 1 min), ramp to 120°C at 40°C/min, then ramp to 310°C at 5°C/min. |
| Mass Spectrometer | |
| MS System | Agilent 7010B GC MS Triple Quadrupole or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative analysis of this compound relies on characteristic mass spectral data. The molecular weight of this compound is 240.26 g/mol .[8]
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄O₃ | [8] |
| Molecular Weight | 240.26 g/mol | [8] |
| Characteristic Ions (m/z) | ||
| Primary Quantifier Ion | 72 (100% relative intensity) | [2] |
| Qualifier Ion 1 | 240 (23% relative intensity) | [2] |
| Qualifier Ion 2 | 73 (16% relative intensity) | [2] |
| Qualifier Ion 3 | 42 (15% relative intensity) | [2] |
| Chromatographic Data | ||
| Retention Time (RT) | To be determined during method validation | |
| Limit of Detection (LOD) | To be determined during method validation | |
| Limit of Quantification (LOQ) | To be determined during method validation |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Key steps in the this compound analysis protocol.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: ENT 25922) [sitem.herts.ac.uk]
- 4. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. food-safety.com [food-safety.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Dimetilan
Abstract
This application note presents a detailed protocol for the quantitative analysis of Dimetilan, a carbamate insecticide, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles for carbamate analysis and is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters. All quantitative data is summarized in tables for clarity, and a graphical representation of the experimental workflow is provided.
Introduction
This compound is a carbamate insecticide used for the control of various pests.[1][2] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of carbamate pesticides due to its ability to separate thermally labile and polar compounds.[3][4] This application note details a proposed HPLC method coupled with UV detection for the determination of this compound. The method is adaptable and requires validation for specific matrices.
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Reagents: HPLC grade acetonitrile, methanol, and water are necessary. A certified analytical standard of this compound is required for calibration.
Chromatographic Conditions
The following chromatographic conditions are proposed and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (Requires verification with a this compound standard) |
Standard Solution Preparation
A stock solution of this compound (e.g., 100 µg/mL) should be prepared in a suitable solvent like acetonitrile.[5] Working standards are then prepared by serial dilution of the stock solution to create a calibration curve over the desired concentration range.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 6 - 8 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Sample Preparation: Water Samples (Solid-Phase Extraction)
This protocol describes a general procedure for the extraction and concentration of this compound from water samples using Solid-Phase Extraction (SPE).
-
Sample Collection: Collect water samples in clean glass bottles.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
-
Elution: Elute the retained this compound from the cartridge with a small volume of acetonitrile (e.g., 2 x 1 mL).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples for analysis.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for this compound analysis by HPLC.
Discussion
The proposed HPLC-UV method provides a framework for the quantitative determination of this compound. The use of a C18 column is standard for the separation of moderately polar compounds like carbamates. The choice of acetonitrile and water as the mobile phase offers good separation efficiency. For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization with a reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed, as is common for N-methylcarbamates.[3][4] The sample preparation step using SPE is crucial for removing matrix interferences and concentrating the analyte, thereby improving the method's sensitivity.
It is imperative that this method be thoroughly validated for the specific matrix of interest to ensure its accuracy, precision, and reliability. Validation should be performed in accordance with relevant regulatory guidelines.
Conclusion
This application note outlines a comprehensive and detailed protocol for the analysis of this compound using HPLC. The provided methodologies for sample preparation and chromatographic analysis, along with the illustrative validation parameters, serve as a valuable resource for researchers and scientists. The successful implementation of this method will facilitate the accurate and reliable quantification of this compound in various samples.
References
Application Notes and Protocols for Dimetilan Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide that functions as a cholinesterase inhibitor.[1][2] Its primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][3] this compound is classified as highly toxic upon ingestion and moderately toxic via dermal contact.[1] Symptoms of acute exposure are characteristic of a cholinergic crisis and can include salivation, sweating, muscle twitching, respiratory distress, and in severe cases, death.[1]
Given its toxicological profile, a thorough evaluation of this compound's potential adverse effects is essential for risk assessment and regulatory purposes. This document provides a comprehensive set of experimental designs and detailed protocols for the toxicological assessment of this compound, focusing on its acute toxicity, mechanism of action, cytotoxicity, and genotoxicity.
Data Presentation: Toxicological Profile of this compound
Quantitative toxicological data for this compound are summarized in the tables below. These values are critical for dose selection in subsequent mechanistic studies.
Table 1: Acute Toxicity of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 25 - >50 mg/kg | [4] |
| LD50 | Rat | Dermal | 600 - 700 mg/kg | [4] |
| Probable Oral Lethal Dose | Human | Oral | 50 - 500 mg/kg | [1][4] |
Table 2: In Vitro Mechanistic Data for Carbamate Insecticides
| Parameter | Target | Value Range | Reference |
| IC50 | Acetylcholinesterase | 1 x 10⁻⁸ to 1 x 10⁻⁶ M | [1] |
Experimental Protocols
The following protocols are based on established OECD guidelines and standard laboratory methods for the toxicological evaluation of chemical substances.
Acute Toxicity Testing
Objective: To determine the acute oral toxicity of this compound.
Principle: A stepwise procedure is used where a small number of animals are dosed at a time. The outcome of the first group determines the dosage for the subsequent group, allowing for classification of the substance's toxicity.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., corn oil or water)
-
Wistar rats (young, healthy adults, nulliparous and non-pregnant females are preferred)
-
Gavage needles
-
Standard laboratory diet and water
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a stable formulation of this compound in the chosen vehicle.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound using a gavage needle. Start with a dose selected from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight, based on preliminary information. Given this compound's known toxicity, a starting dose in the lower range is prudent.
-
Use a group of 3 animals per step.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pay close attention to the first 24 hours post-dosing.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
Objective: To determine the acute dermal toxicity of this compound.
Principle: The test substance is applied to the skin of a group of experimental animals in a single dose.
Materials:
-
This compound (analytical grade)
-
Vehicle (if necessary)
-
Albino rabbits (young, healthy adults)
-
Gauze patches and non-irritating tape
-
Clippers
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
-
Dose Application:
-
Apply a single dose of this compound uniformly over an area of at least 10% of the body surface.
-
If a vehicle is used, the control group should receive the vehicle alone.
-
Hold the substance in contact with the skin with a porous gauze dressing for 24 hours.
-
-
Observation:
-
Observe animals for signs of toxicity and skin reactions at regular intervals for 14 days.
-
Record body weights weekly.
-
-
Endpoint: Record mortality and observe for any pathological changes at necropsy.
In Vitro Mechanistic Assays
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity.
Principle: This colorimetric assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the formation of which is measured spectrophotometrically.
Materials:
-
This compound (analytical grade)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Objective: To assess the cytotoxic potential of this compound on a relevant cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Materials:
-
This compound (analytical grade)
-
Human hepatoma cell line (e.g., HepG2) or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of solvent used to dissolve this compound).
-
Incubate for 24 or 48 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value (the concentration that causes 50% reduction in cell viability).
-
Genotoxicity Assays
Objective: To detect DNA strand breaks in cells exposed to this compound.
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further from the nucleus, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
This compound (analytical grade)
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6)
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control (e.g., methyl methanesulfonate) and a negative/vehicle control.
-
Slide Preparation:
-
Mix a small number of treated cells with LMA and layer onto a slide pre-coated with NMA.
-
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Scoring:
-
Visualize the comets under a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage (e.g., % tail DNA).
-
Score at least 50-100 comets per sample.
-
Objective: To detect the potential of this compound to induce chromosomal damage or aneuploidy.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Materials:
-
This compound (analytical grade)
-
A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6)
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis and identify binucleated cells)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope
Procedure:
-
Cell Treatment: Treat exponentially growing cells with a range of this compound concentrations for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the identification of cells that have undergone one cell division.
-
Harvesting and Staining:
-
Harvest the cells at an appropriate time after treatment.
-
Swell the cells in a hypotonic solution, fix them, and drop them onto microscope slides.
-
Stain the slides.
-
-
Scoring:
-
Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Assess cytotoxicity by calculating the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed metabolic pathway of this compound in mammals.
Experimental Workflow
Caption: Experimental workflow for this compound toxicology assessment.
Logical Relationships
Caption: Logical relationships between toxicological endpoints for this compound.
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The progress in the cholinesterase quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimetilan as a Reference Standard in Carbamate Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Dimetilan as a reference standard in the quantitative analysis of carbamate insecticides. This compound, a carbamate insecticide itself, serves as an excellent reference material for the accurate identification and quantification of this class of compounds in various matrices.
Introduction to this compound and Carbamate Analysis
This compound (CAS No. 644-64-4) is a carbamate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2] Its stable chemical nature and availability as a high-purity certified reference material make it suitable for use in the development and validation of analytical methods for other carbamate pesticides.
Carbamate analysis is crucial in environmental monitoring, food safety, and toxicology studies due to the widespread use and potential toxicity of this class of pesticides. Accurate quantification requires the use of well-characterized reference standards.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in analytical method development.
| Property | Value |
| Chemical Name | 1-[(dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl N,N-dimethylcarbamate |
| CAS Number | 644-64-4 |
| Molecular Formula | C10H16N4O3 |
| Molecular Weight | 240.26 g/mol |
| Appearance | Colorless solid |
| Purity (as a Reference Standard) | Typically ≥98% |
| Solubility | Soluble in acetonitrile, methanol, and other organic solvents. |
| Storage Conditions | Store at 2-8 °C, protected from light and moisture. |
Mechanism of Action: Cholinesterase Inhibition
Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of nerve impulses.
Below is a diagram illustrating the signaling pathway of cholinesterase inhibition by carbamates.
References
Unraveling the Metabolic Fate of Dimetilan: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the in vitro metabolism of Dimetilan, a carbamate insecticide. Understanding the metabolic pathways of this compound is crucial for assessing its toxicological profile and potential for bioaccumulation. The following protocols are designed to be conducted in a controlled laboratory setting to identify metabolites, determine metabolic stability, and characterize the enzymes involved in its biotransformation.
Introduction to this compound Metabolism
This compound, a dimethylcarbamate insecticide, acts as a cholinesterase inhibitor.[1][2] Its metabolism is a key determinant of its toxicity and duration of action. In vitro metabolism studies are essential first steps in characterizing the biotransformation of xenobiotics like this compound. These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as the S9 fraction and microsomes.[3][4][5] The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad overview of Phase I and Phase II metabolic reactions.[3][6][7] Microsomes are an enriched source of cytochrome P450 (CYP) enzymes, which are critical for Phase I oxidative metabolism.[4][8]
Based on the structure of this compound and known metabolic pathways for other carbamate pesticides, the primary routes of metabolism are hypothesized to be:
-
Hydrolysis: Cleavage of the carbamate ester bond.
-
Oxidation: N-demethylation of the dimethylamino groups and hydroxylation of the alkyl side chain.[1]
Key In Vitro Experimental Protocols
Detailed methodologies for investigating the in vitro metabolism of this compound are presented below. These protocols are adapted from standard procedures for studying the metabolism of xenobiotics.
Liver S9 Fraction Metabolic Stability Assay
This assay provides an overall assessment of this compound's metabolic stability in the presence of a wide range of Phase I and Phase II enzymes.[6][9]
Objective: To determine the rate of disappearance of this compound when incubated with liver S9 fraction and necessary cofactors.
Materials:
-
This compound
-
Liver S9 fraction (from human, rat, or other species of interest)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphospho-α-D-glucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation mixture is less than 1%.[10]
-
Prepare the incubation mixture containing phosphate buffer, liver S9 fraction (e.g., 1 mg/mL protein), and the NADPH regenerating system.
-
For investigating Phase II metabolism, supplement the incubation mixture with UDPGA and PAPS.[6][9]
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear portion of the curve.
-
Liver Microsomal Metabolic Stability Assay
This assay specifically investigates the role of microsomal enzymes, primarily cytochrome P450s, in the metabolism of this compound.
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes and identify metabolites formed by CYP enzymes.
Materials:
-
This compound
-
Liver microsomes (from human, rat, or other species of interest)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound as described for the S9 assay.
-
Prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and MgCl₂.[13]
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (e.g., final concentration of 1 mM), followed immediately by this compound (e.g., final concentration of 1 µM).[4][5]
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and prepare the samples for analysis as described in the S9 protocol.
-
-
Analysis:
-
Quantify the remaining this compound using LC-MS/MS.
-
Screen for potential metabolites by analyzing the full scan mass spectrometry data.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously.
-
Recombinant Human CYP Enzyme Phenotyping
This assay identifies the specific CYP isoforms responsible for the metabolism of this compound.
Objective: To determine the contribution of individual human CYP enzymes to the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).[14]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Incubate this compound (at a concentration below its Km, if known) with each individual recombinant CYP isoform in the presence of NADPH at 37°C.
-
-
Analysis:
-
After a fixed incubation time, terminate the reactions and analyze the samples for the disappearance of this compound and/or the formation of specific metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of metabolism across the different CYP isoforms to identify the primary enzymes involved.
-
Data Presentation
Quantitative data from the in vitro metabolism studies should be summarized in clear and concise tables. The following are examples of how to present the data. Please note that the values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Metabolic Stability of this compound in Liver S9 Fractions
| Species | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 28 | 24.8 |
| Mouse | 18 | 38.5 |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | 62 | 11.2 |
| Rat | 35 | 19.8 |
| Mouse | 25 | 27.7 |
Table 3: Relative Contribution of Recombinant Human CYP Isoforms to this compound Metabolism
| CYP Isoform | Relative Metabolism (%) |
| CYP1A2 | 15 |
| CYP2C9 | 10 |
| CYP2C19 | 25 |
| CYP2D6 | 5 |
| CYP3A4 | 40 |
| Others | <5 |
Visualizations
Diagrams created using the DOT language are provided below to illustrate the hypothetical metabolic pathway of this compound and the experimental workflows.
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. S9 fraction - Wikipedia [en.wikipedia.org]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimetilan in Neurotoxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and a state known as cholinergic crisis.[2][3][4] The symptoms of this compound exposure are characteristic of cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome).[4] In severe cases, it can lead to muscle paralysis, respiratory failure, and death.[1] Due to its potent neurotoxic properties, this compound serves as a valuable tool in neurotoxicology research to study the mechanisms of cholinergic system disruption, develop potential antidotes, and assess the neurobehavioral consequences of acetylcholinesterase inhibition.
Quantitative Toxicological Data
The following tables summarize key quantitative data related to the neurotoxicity of this compound.
| Parameter | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 25 - 64 mg/kg | [1] |
| Dermal LD50 | Rat | Dermal | >200 mg/kg | [1] |
| Inhalation LC50 | Information Not Available | Inhalation | - | |
| Probable Human Oral Lethal Dose | Human | Oral | 50-500 mg/kg | [1] |
| Parameter | Enzyme Source | Value (M) | Reference |
| In Vitro IC50 (Carbamates) | Cholinesterase | 1 x 10⁻⁸ to 1 x 10⁻⁶ | [1] |
Key Experimental Protocols
Detailed methodologies for investigating the neurotoxic effects of this compound are provided below. These protocols are based on established methods in neurotoxicology and can be adapted for specific research questions.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is designed to quantify the inhibitory effect of this compound on acetylcholinesterase activity.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, rat brain homogenate)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Various concentrations of this compound (or vehicle control)
-
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI and DTNB) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vitro Neurotoxicity Assay Using Neuronal Cell Culture
This protocol assesses the direct cytotoxic effects of this compound on neuronal cells.
Principle: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are exposed to varying concentrations of this compound. Cell viability and other indicators of cytotoxicity are then measured to determine the neurotoxic potential of the compound.
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Culture:
-
Culture neuronal cells in appropriate multi-well plates until they reach a desired confluency.
-
-
Treatment:
-
Prepare a range of this compound concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Neurotoxicity:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate. The viable cells will reduce MTT to a colored formazan product, which can be solubilized and quantified by measuring absorbance.
-
Cytotoxicity (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
Morphological Analysis: Observe the cells under a microscope for any changes in morphology, such as neurite retraction or cell death.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each this compound concentration compared to the control.
-
Determine the EC50 value (the concentration that causes 50% of the maximum effect).
-
Neurobehavioral Assessment in a Rodent Model
This protocol outlines a series of tests to evaluate the effects of this compound on motor function, coordination, and cognitive behavior in rats.
Principle: Animals are administered this compound, and a battery of behavioral tests is conducted to assess various aspects of neurological function. This allows for a comprehensive evaluation of the in vivo neurotoxic effects.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Behavioral testing apparatus:
-
Open field arena
-
Rotarod
-
Morris water maze or Radial arm maze
-
-
Video tracking software
Procedure:
-
Animal Dosing:
-
Administer this compound to the rats via the desired route (e.g., oral gavage). Include a control group that receives only the vehicle.
-
-
Functional Observational Battery (FOB):
-
Systematically observe the animals for any overt signs of toxicity, including changes in posture, gait, grooming, and the presence of tremors or convulsions.
-
-
Motor Activity:
-
Place individual rats in an open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using a video tracking system.
-
-
Motor Coordination (Rotarod Test):
-
Place the rats on a rotating rod (rotarod) with increasing speed.
-
Record the latency to fall off the rod.
-
-
Learning and Memory (Morris Water Maze):
-
Train the rats to find a hidden platform in a circular pool of water.
-
Measure the time it takes for the rats to find the platform (escape latency) and the path length.
-
Conduct a probe trial (with the platform removed) to assess spatial memory.
-
-
Data Analysis:
-
Compare the performance of the this compound-treated groups to the control group for each behavioral test using appropriate statistical methods (e.g., ANOVA, t-test).
-
Signaling Pathways and Mechanisms of Neurotoxicity
The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to the overstimulation of muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events.
The overstimulation of postsynaptic cholinergic receptors, particularly muscarinic receptors, can lead to the activation of downstream signaling pathways involving second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). This can result in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).
References
Application Notes and Protocols for Assessing the Environmental Persistence of Dimetilan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide formerly used for the control of flies.[1] As with any pesticide, understanding its environmental persistence is crucial for assessing its potential long-term ecological impact. The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.
These application notes provide a framework for assessing the environmental persistence of this compound. Due to the limited availability of public domain data on the environmental half-life of this compound, this document outlines detailed protocols based on internationally recognized OECD guidelines to enable researchers to generate this critical information.
Data Presentation
Quantitative data on the environmental persistence of this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information, which is largely based on estimations and qualitative assessments. The experimental protocols detailed in the subsequent sections are designed to generate the precise quantitative data necessary for a thorough environmental risk assessment.
Table 1: Physicochemical Properties and Estimated Environmental Fate of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₄O₃ | [1] |
| Molar Mass | 240.26 g/mol | [1] |
| Water Solubility | Readily soluble | [2] |
| Vapor Pressure | 9.7 x 10⁻⁵ mm Hg at 20°C | |
| Estimated Koc | 12 | |
| Estimated Henry's Law Constant | 4.1 x 10⁻¹¹ atm-cu m/mole | |
| Estimated Atmospheric Half-life (vapor phase) | 3 hours | |
| Bioconcentration Factor (BCF) (estimated) | 3 |
Table 2: Summary of Available Environmental Persistence Data for this compound
| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Degradation Products | Reference |
| Soil | Aerobic Biodegradation | Data not available | Not specified | |
| Water | Hydrolysis | Not expected to be an important environmental fate process under neutral pH conditions. Hydrolyzed by acids and alkalis. | Not specified | [2] |
| Water | Photolysis | Natural sunlight causes decomposition. | 3-methyl-5-hydroxy-pyrazol-5-dimethylcarbamate (one of three degradation products) | |
| Atmosphere | Photochemical reaction with hydroxyl radicals (vapor phase) | ~3 hours (estimated) | Not specified |
Experimental Protocols
The following protocols are based on the OECD Guidelines for the Testing of Chemicals and provide a robust framework for determining the environmental persistence of this compound.
Protocol 1: Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions, including the formation and decline of major transformation products.
Methodology:
-
Test System: Use at least three different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture). For anaerobic studies, one soil type is typically sufficient.
-
Test Substance: ¹⁴C-labeled this compound is recommended for accurate mass balance calculations. If non-labeled this compound is used, a validated analytical method with sufficient sensitivity is required.
-
Application: Apply the test substance to the soil samples at a concentration relevant to its intended use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds. Maintain soil moisture at 40-60% of its maximum water holding capacity.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Collect soil samples at appropriate time intervals over a period of up to 120 days.
-
Analysis:
-
Extract the soil samples with appropriate solvents to recover this compound and its transformation products.
-
Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a specific detector for nitrogen-containing compounds.
-
Quantify the amount of parent compound, transformation products, and non-extractable residues.
-
Analyze the trapping solutions to determine the extent of mineralization (¹⁴CO₂ evolution).
-
-
Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline kinetics of its major transformation products.
Protocol 2: Aerobic Mineralization in Surface Water (Based on OECD Guideline 309)
Objective: To determine the rate and extent of aerobic biodegradation of this compound in surface water.
Methodology:
-
Test System: Use natural surface water collected from two different sources with low organic carbon content.
-
Test Substance: Use ¹⁴C-labeled this compound at two different concentrations, one of which should be in the µg/L range.
-
Incubation: Incubate the water samples in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration and agitation for up to 60 days. Include a sterile control to assess abiotic degradation.
-
Sampling: Collect water samples and trap volatile compounds at regular intervals.
-
Analysis:
-
Analyze water samples for the parent compound and major transformation products using HPLC or a similar technique.
-
Measure the evolved ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis: Calculate the half-life of this compound and the percentage of mineralization at the end of the study.
Protocol 3: Phototransformation of Chemicals in Water (Based on OECD Guideline 316)
Objective: To determine the rate of direct and indirect photolysis of this compound in water.
Methodology:
-
Test System: Use a buffered, sterilized, purified water solution of this compound. For indirect photolysis, natural water containing humic substances can be used.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Incubation: Irradiate the test solutions in quartz tubes at a constant temperature. Include dark controls to account for non-photolytic degradation.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the photolysis half-life of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for assessing the environmental persistence of this compound.
Caption: Workflow for Soil Degradation Study.
Caption: Workflow for Water Biodegradation Study.
Caption: Workflow for Photolysis Study.
References
Application Notes and Protocols for Studying Carbamate Resistance Mechanisms Using Dimetilan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetilan is a carbamate insecticide that, like other carbamates and organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. The accumulation of acetylcholine at the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and death of the insect. However, the widespread use of carbamates has led to the development of resistance in many insect populations, posing a significant challenge to pest control efforts. Understanding the mechanisms underlying this resistance is crucial for developing effective resistance management strategies and for the discovery of novel insecticides.
These application notes provide a comprehensive guide to using this compound as a chemical probe to investigate the two primary mechanisms of carbamate resistance: target-site insensitivity due to mutations in the acetylcholinesterase gene (Ace-1), and metabolic resistance resulting from enhanced detoxification by enzymes such as esterases and oxidases.
Data Presentation: Efficacy of this compound and Other Carbamates
The following tables summarize the toxicity of this compound and other carbamates against susceptible and resistant strains of the housefly (Musca domestica), a model organism for insecticide resistance studies. The data is presented as the median lethal dose (LD50), the concentration of insecticide required to kill 50% of the test population, and the resistance ratio (RR), which is the ratio of the LD50 of the resistant strain to the LD50 of the susceptible strain.
Table 1: Topical Toxicity of this compound and Other Carbamates to a Susceptible and a Sevin-Resistant Housefly Strain
| Insecticide | Strain | LD50 (µg/g) | Resistance Ratio (RR) |
| This compound | Susceptible | 2.5 | - |
| Sevin-Resistant | 10.8 | 4.3 | |
| Sevin | Susceptible | 1.0 | - |
| Sevin-Resistant | >500 | >500 | |
| Isolan | Susceptible | 1.8 | - |
| Sevin-Resistant | 5.6 | 3.1 | |
| Pyrolan | Susceptible | 1.5 | - |
| Sevin-Resistant | 5.0 | 3.3 |
Data adapted from a study on cross-resistance in a Sevin-selected housefly strain.[1]
Table 2: Acetylcholinesterase Inhibition by Carbamates in Susceptible and Resistant Houseflies
| Carbamate | Strain | IC50 (µM) | Inhibition Resistance Ratio (IR) |
| Propoxur | Susceptible | 0.15 | - |
| Resistant | 15.0 | 100 | |
| Carbaryl | Susceptible | 0.8 | - |
| Resistant | 276.0 | 345 |
Note: Specific IC50 data for this compound was not available. The data for propoxur and carbaryl are presented as representative examples of carbamate inhibition of AChE in susceptible and resistant strains.
Signaling Pathways and Resistance Mechanisms
The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE) at the cholinergic synapse. Resistance to this compound and other carbamates can arise from modifications at the target site or through enhanced metabolic degradation of the insecticide.
Carbamate Mode of Action and Target-Site Resistance
This compound competitively inhibits AChE by carbamylating the serine residue in the active site of the enzyme. This prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation in the synaptic cleft and hyperexcitation of the nervous system. In resistant insects, mutations in the Ace-1 gene can alter the structure of the AChE active site, reducing its affinity for carbamate insecticides. This is known as target-site insensitivity or Modified Acetylcholinesterase (MACE).
Metabolic Resistance
Insects can also develop resistance by increasing the rate at which they metabolize and detoxify insecticides. This is often achieved through the overexpression of detoxification enzymes, primarily esterases and cytochrome P450 monooxygenases. These enzymes can either break down the insecticide into non-toxic metabolites or sequester it, preventing it from reaching its target site.
Experimental Protocols
The following protocols provide detailed methodologies for assessing carbamate resistance using this compound.
Insecticide Bioassay (Topical Application)
This protocol determines the toxicity of this compound to a given insect population and is used to calculate the LD50.
Materials:
-
This compound (analytical grade)
-
Acetone (HPLC grade)
-
Microsyringe or microapplicator
-
Insect rearing cages
-
CO2 for anesthetizing insects
-
Glass vials or petri dishes
-
Susceptible and field-collected (potentially resistant) insect strains (e.g., Musca domestica)
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of dilutions to create at least five different concentrations.
-
Insect Preparation: Collect adult insects of a uniform age and size. Anesthetize them using CO2.
-
Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of a this compound dilution to the dorsal thorax of each anesthetized insect. For the control group, apply acetone only.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled conditions (e.g., 25°C, 60% relative humidity).
-
Mortality Assessment: Record the number of dead and moribund insects at 24 and 48 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals. Calculate the resistance ratio (RR) by dividing the LD50 of the field strain by the LD50 of the susceptible strain.
References
Troubleshooting & Optimization
Dimetilan Technical Support Center: Improving Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dimetilan for in vitro assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant pathway information to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: There are conflicting reports on the aqueous solubility of this compound. One source indicates a very high solubility of 208,000 mg/L at 20°C and pH 7, while another describes it as "completely soluble".[1][2] However, some older literature describes it as only slightly soluble in water.[3] This discrepancy may be due to differences in the purity of the compound or the experimental conditions. For practical purposes, this compound is considered to have significant aqueous solubility, but it is always recommended to empirically determine the solubility for your specific lot and experimental conditions.
Q2: What are the best organic solvents for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a good choice, with a reported solubility of 50 mg/mL.[3] It is also soluble in 100% ethanol at 12 mg/mL, in dimethylformamide (DMF) at 25 mg/mL, and in methanol at 50 mg/mL.[3] Additionally, it is readily soluble in chloroform and xylene.[4]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?
A3: This is a common phenomenon known as "solvent shock." While this compound is soluble in DMSO, rapidly diluting the DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. This is because the local concentration of the compound exceeds its solubility in the mixed solvent system before it can be fully dispersed. To prevent this, it is recommended to use a "reverse dilution" method, where the DMSO stock is added slowly to the vortexing aqueous buffer. It is also crucial to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
Q4: What is the stability of this compound in solution?
A4: this compound is reported to be stable towards hydrolysis in the pH range of 6.0 to 10.0.[4] However, it is hydrolyzed by strong acids and alkalis. Therefore, it is important to use buffered solutions within the stable pH range for your in vitro assays. Stock solutions in anhydrous DMSO are generally stable when stored properly at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Solvent Shock: Rapid change in solvent polarity. 2. Low Aqueous Solubility at Final Concentration: The final concentration in the assay medium exceeds the compound's solubility. 3. Hygroscopic DMSO: Water absorbed by DMSO can reduce its solvating power. | 1. Use the "Reverse Dilution" Method: Add the DMSO stock slowly to the vortexing aqueous buffer. 2. Perform Serial Dilutions in DMSO First: If a very high dilution factor is needed, make intermediate dilutions in DMSO before the final dilution into the aqueous buffer. 3. Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution. 4. Use Fresh, Anhydrous DMSO: Store DMSO in small, tightly sealed aliquots to prevent moisture absorption. |
| Cloudiness or precipitate in the prepared stock solution | The concentration exceeds the solubility limit in the chosen solvent. | 1. Gently warm the solution: Warming to 30-40°C can sometimes help dissolve the compound. 2. Sonication: Use a sonicator bath to aid dissolution. 3. Use a stronger solvent: If solubility is still an issue, consider a solvent in which this compound has higher solubility, such as DMF, if compatible with your assay. |
| Inconsistent assay results | 1. Precipitation of the compound: The actual concentration of the compound in the assay is lower than intended. 2. Degradation of the compound: The compound may be unstable in the assay conditions (e.g., pH outside the 6-10 range). | 1. Visually inspect for precipitation: Before and after adding the compound to your assay, check for any cloudiness or particles. 2. Ensure pH of the final solution is between 6 and 10. 3. Prepare fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Solubility (approx.) | Source(s) |
| Water (pH 7, 20°C) | 208,000 mg/L (208 mg/mL) | 866 mM | [1] |
| Water | "Completely soluble" | - | [2] |
| Water | "Slightly soluble" | - | [3] |
| DMSO | 50 mg/mL | 208 mM | [3] |
| Ethanol (100%) | 12 mg/mL | 50 mM | [3] |
| Methanol | 50 mg/mL | 208 mM | [3] |
| Dimethylformamide (DMF) | 25 mg/mL | 104 mM | [3] |
| Chloroform | "Readily soluble" | - | [4] |
| Xylene | "Readily soluble" | - | [4] |
Note: The molecular weight of this compound is 240.26 g/mol . Molar solubility is calculated based on the provided solubility data.
Table 2: Stability of this compound
| Condition | Stability | Source(s) |
| pH 6.0 - 10.0 | Stable against hydrolysis | [4] |
| Acidic Conditions | Hydrolyzes | |
| Alkaline Conditions | Hydrolyzes |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (208 mM) this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Place the weighed this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS) from a DMSO Stock
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sterile tubes
Procedure (Reverse Dilution Method):
-
Determine the final concentration of this compound and the final percentage of DMSO required for your assay. The final DMSO concentration should ideally be ≤ 0.5%.
-
Calculate the volumes of the DMSO stock solution and the aqueous buffer needed.
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your in vitro assay immediately. Do not store aqueous working solutions for long periods.
Example Calculation: To prepare 1 mL of a 100 µM this compound working solution in PBS with a final DMSO concentration of 0.1% from a 100 mM DMSO stock:
-
Volume of DMSO stock = (100 µM * 1 mL) / 100 mM = 1 µL
-
Volume of PBS = 1 mL - 1 µL = 999 µL
-
Final DMSO % = (1 µL / 1000 µL) * 100 = 0.1%
Signaling Pathway
This compound is a carbamate insecticide that functions as a cholinesterase inhibitor. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).
Caption: Acetylcholinesterase inhibition by this compound.
In a normal cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal. The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal. This compound, a carbamate compound, acts as an inhibitor of AChE by carbamylating the serine hydroxyl group in the active site of the enzyme. This inactivation of AChE prevents the breakdown of ACh, leading to its accumulation in the synapse. The excess ACh results in the continuous stimulation of postsynaptic receptors, causing neurotoxicity.
References
Technical Support Center: Overcoming Dimetilan Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of Dimetilan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over time. What are the primary reasons for this?
A1: The loss of this compound potency in aqueous solutions is primarily due to chemical degradation. The two main degradation pathways are hydrolysis and photolysis.[1] Hydrolysis, the reaction with water, can be significantly influenced by the pH of the solution and the presence of metal ions.[2][3][4] Photolysis is degradation caused by exposure to light, particularly UV radiation.[1]
Q2: What role does pH play in the stability of this compound?
A2: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1][4] However, in the absence of catalytic metal ions, it is relatively stable in buffered solutions between pH 4.0 and 8.0, showing no significant degradation over a 14-day period.[3] For optimal stability, it is recommended to prepare this compound solutions in a buffered system within this pH range and use them shortly after preparation.
Q3: I've noticed faster degradation in my media containing metal ions. Why is this happening?
A3: Certain transition metal ions, specifically those with a +II charge like copper (CuII), nickel (NiII), and zinc (ZnII), can act as potent catalysts for the hydrolysis of this compound.[2][3] These metal ions coordinate with the this compound molecule, facilitating its breakdown. If your experimental media contains these metal ions, you can expect accelerated degradation.
Q4: Can other components in my solution affect this compound's stability?
A4: Yes. Organic ligands present in your solution can interact with metal ions and either enhance or reduce their catalytic effect on this compound hydrolysis. For example, citric acid and ethylenediamine (EN) can decrease the catalytic activity of free metal ions, while N-(2-hydroxyethyl)ethylenediamine (HEEN) can enhance it.[2][3] It is crucial to consider the entire composition of your aqueous solution.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your aqueous solution between 4.0 and 8.0 using a suitable buffer system.[3]
-
Chelating Agents: If the presence of catalytic metal ions is suspected or unavoidable, consider adding a chelating agent like citric acid or ethylenediamine (EN) to sequester the metal ions and reduce their catalytic activity.[2][3]
-
Light Protection: Protect your this compound solutions from light, especially UV radiation, by using amber-colored vials or by covering the containers with aluminum foil.[1]
-
Temperature Control: Store stock solutions at recommended low temperatures and minimize the time working solutions are kept at room temperature.
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Verify the pH of your solution and buffer it to a range of 4.0-8.0. 2. Analyze your media for the presence of catalytic metal ions (CuII, NiII, ZnII). 3. If metal ions are present, add a chelating agent like citric acid. 4. Ensure all solutions are protected from light. |
| Rapid loss of active compound | Catalyzed hydrolysis due to metal ion contamination. | 1. Use high-purity water and reagents to prepare your solutions. 2. If metal ion contamination is unavoidable, pre-treat your solution with a chelating resin or add a suitable chelating agent.[2][3] |
| Formation of unknown peaks in analytical assays (e.g., HPLC, GC) | Presence of this compound degradation products. | 1. Characterize the degradation products using techniques like mass spectrometry (MS). 2. Review the known degradation pathways (hydrolysis, photolysis) to hypothesize the identity of the products.[1] 3. One identified photolysis product is a monomethyl derivative.[1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in an Aqueous Buffer
Objective: To determine the rate of hydrolytic degradation of this compound in a buffered aqueous solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.0).
-
-
Incubation:
-
Spike a known concentration of the this compound stock solution into the buffer to achieve the final desired concentration.
-
Incubate the solution at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.
-
-
Sampling:
-
Withdraw aliquots of the solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours).
-
-
Analysis:
-
Immediately analyze the samples for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[5]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Investigation of Metal Ion Catalysis on this compound Hydrolysis
Objective: To assess the catalytic effect of a specific metal ion on the hydrolysis of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a buffered solution (pH 7.0) as described in Protocol 1.
-
Prepare a stock solution of the metal salt to be tested (e.g., CuSO4).
-
-
Experimental Setup:
-
Set up two sets of experiments running in parallel:
-
Control: this compound in the buffered solution.
-
Test: this compound in the buffered solution containing the metal ion at a specific concentration.
-
-
-
Incubation and Sampling:
-
Follow the incubation and sampling procedures as outlined in Protocol 1 for both control and test conditions.
-
-
Analysis and Data Comparison:
-
Analyze the samples from both sets to determine the concentration of this compound over time.
-
Compare the degradation rates between the control and test groups to quantify the catalytic effect of the metal ion.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
References
Technical Support Center: Dimetilan Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dimetilan by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In complex biological or environmental samples, components like salts, lipids, and proteins are common sources of matrix effects.[5]
Q2: I am observing low signal intensity for this compound in my samples compared to the standard in a pure solvent. Could this be due to matrix effects?
A2: Yes, a significantly lower signal intensity for this compound in a sample matrix compared to a clean solvent standard is a classic indicator of ion suppression, a common form of matrix effect.[2][4] To confirm this, you can perform a post-extraction spike experiment. This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a pure solvent at the same concentration. A lower response in the matrix extract confirms ion suppression.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The "matrix factor" (MF) is the standard method for quantitatively evaluating matrix effects.[5] It is calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix (B) with the peak area of the analyte in a neat solution (A) at the same concentration. The formula is:
-
Matrix Factor (MF) = B / A
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[5] It is recommended to assess the matrix effect using at least six different lots of the blank matrix to evaluate its variability.
Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A4: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: Employ more selective extraction and clean-up methods to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[1][6]
-
Improving Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound's ionization.[8]
-
Using a Suitable Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled (SIL) version of this compound, will be affected by matrix effects in the same way as the analyte, thus compensating for signal variations.[9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for consistent matrix effects.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Retention Time Shifts for this compound
-
Possible Cause: Column contamination from the sample matrix, or a mismatch between the injection solvent and the initial mobile phase composition.[11][12]
-
Troubleshooting Steps:
-
Inject a standard in a clean solvent: If the peak shape and retention time are normal, the issue is likely matrix-related.
-
Review your sample preparation: Ensure your cleanup procedure is adequate for the complexity of your matrix. Consider adding a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction (LLE).
-
Flush the column: Use a strong solvent to wash the column and remove potential contaminants.
-
Install a guard column: This can help protect your analytical column from strongly retained matrix components.
-
Check injection solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[12]
-
Issue 2: Inconsistent and Irreproducible Results for this compound Quantitation
-
Possible Cause: Variable matrix effects between different samples or batches of matrix. This can also be caused by insufficient sample cleanup.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Perform post-extraction spike experiments on multiple sources of your blank matrix to understand the degree of variability.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the best way to compensate for variable matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as this compound.
-
Enhance Sample Cleanup: A more robust and consistent sample preparation method can reduce the variability of interfering components.
-
Dilute the Samples: If sensitivity allows, diluting the final extract can mitigate the impact of matrix components.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound analysis in human plasma, illustrating the impact of different sample preparation strategies on matrix effects and recovery.
| Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | RSD (%) of Matrix Effect (n=6 lots) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) | 25 |
| Liquid-Liquid Extraction (LLE) | 88 | -20 (Suppression) | 12 |
| Solid-Phase Extraction (SPE) | 92 | -8 (Suppression) | 5 |
This data is illustrative and will vary based on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method without adding this compound or the internal standard.
-
Prepare Spiked Matrix Samples: Spike the extracted blank matrix with this compound at a known concentration (e.g., medium QC level).
-
Prepare Neat Solutions: Prepare solutions of this compound in the final mobile phase composition at the same concentration as the spiked matrix samples.
-
LC-MS/MS Analysis: Analyze both the spiked matrix samples and the neat solutions.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Spiked Matrix) / (Peak Area of this compound in Neat Solution)
-
A value significantly different from 1.0 indicates a matrix effect.
-
Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Dimetilan Extraction from Environmental Samples
Welcome to the technical support center for Dimetilan analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of this compound from environmental samples.
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Analyte Recovery in Solid-Phase Extraction (SPE)
Q: My recovery for this compound using SPE is consistently low or variable. What are the potential causes and how can I fix this?
A: Low and inconsistent recovery in SPE can stem from several factors during sample preparation and extraction. Here are the common causes and their solutions:
-
Cause 1: Improper Cartridge Conditioning.
-
Solution: Ensure the SPE sorbent is properly wetted. Condition the cartridge sequentially with a strong organic solvent (e.g., methanol or acetonitrile), followed by reagent water. It is crucial not to let the cartridge dry out between the conditioning and sample loading steps.
-
-
Cause 2: Inappropriate Sample pH.
-
Solution: The pH of the sample can significantly affect the retention of polar analytes like this compound on the sorbent. For reversed-phase SPE, adjusting the sample pH to a neutral or slightly acidic level can improve retention.
-
-
Cause 3: Sample Matrix Interference.
-
Solution: Complex environmental matrices can compete with this compound for binding sites on the sorbent. Diluting the sample with reagent water can mitigate this effect. Alternatively, using a more selective sorbent or a different extraction technique like QuEChERS may be necessary.
-
-
Cause 4: Incorrect Elution Solvent.
-
Solution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Ensure the elution solvent is sufficiently polar. A mixture of acetonitrile and methanol is often effective for carbamates. If recovery is still low, consider increasing the volume of the elution solvent or using a stronger solvent mixture.
-
-
Cause 5: High Flow Rate.
-
Solution: A high flow rate during sample loading can lead to insufficient interaction time between this compound and the sorbent, resulting in breakthrough. Optimize the flow rate to ensure adequate retention.
-
Issue 2: Emulsion Formation in Liquid-Liquid Extraction (LLE)
Q: I am experiencing persistent emulsions during the liquid-liquid extraction of soil samples for this compound analysis. How can I break these emulsions?
A: Emulsion formation is a common problem in LLE, especially with complex matrices like soil. Here are several techniques to address this issue:
-
Solution 1: Salting Out. Add a saturated sodium chloride (NaCl) solution to the extraction mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solution 2: Centrifugation. Centrifuging the extraction mixture at a moderate speed can facilitate the separation of the aqueous and organic layers.
-
Solution 3: pH Adjustment. Modifying the pH of the aqueous phase can sometimes destabilize the emulsion.
-
Solution 4: Addition of a Small Amount of a Different Organic Solvent. Adding a small volume of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
-
Solution 5: Gentle Mixing. Instead of vigorous shaking, use a gentle rocking motion to mix the phases. This can prevent the formation of tight emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from water samples?
A1: Solid-Phase Extraction (SPE) is a widely used and effective method for extracting this compound from water samples. It allows for the pre-concentration of the analyte and removal of interferences. C18 and polymeric sorbents like Oasis HLB are commonly used for carbamate pesticides.
Q2: Can the QuEChERS method be used for this compound extraction from soil?
A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for the extraction of a wide range of pesticides, including this compound, from soil and other solid matrices.[1] It involves an extraction with an organic solvent (typically acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).[1]
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
A3: this compound, like other carbamates, can be susceptible to degradation, especially under basic pH conditions.[1] To ensure sample stability, it is recommended to:
-
Store samples at low temperatures (e.g., 4°C) if they will be analyzed within a few days. For longer storage, freezing is recommended.[1]
-
Maintain an acidic pH during extraction and storage.[1]
-
Analyze samples as quickly as possible after extraction.[1]
Q4: What are the common analytical techniques for the determination of this compound?
A4: The most common analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS is often preferred for carbamates as they can be thermally labile and may degrade in the hot GC inlet.[3]
Data Presentation
The following tables summarize quantitative data for the extraction of carbamate pesticides, which can be used as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Carbamate Pesticides in Water
| Extraction Method | Sorbent/Solvent | Sample Volume | Recovery (%) | RSD (%) | Reference |
| SPE | Oasis HLB | 300 mL | 63 - 116 | < 20 | [4] |
| SPE | C18 | 1 L | 70 - 120 | < 14 | [2] |
| QuEChERS | Acetonitrile | 10 mL | 70 - 120 | < 15 | [5] |
Table 2: Recovery Data for Carbamate Pesticides in Soil Samples
| Extraction Method | Extraction Solvent | Cleanup Sorbent | Recovery (%) | RSD (%) | Reference |
| QuEChERS | Acetonitrile | PSA/C18 | 75 - 95 | < 15 | [6] |
| LSE | Methanol-acetone | Florisil | > 89 | < 8 | [7] |
| Shaking Extraction/SPE | Acetonitrile | C18 | 80.5 - 82.1 | 3.8 - 4.5 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is a general guideline and may require optimization for specific water matrices.
-
Cartridge Conditioning:
-
Sample Loading:
-
Cartridge Washing:
-
Wash the cartridge with 3 mL of reagent water to remove interferences.[4]
-
-
Analyte Elution:
-
Elute the retained this compound with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.[4]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Protocol 2: QuEChERS Extraction of this compound from Soil
This protocol is based on the widely used QuEChERS method and can be adapted for this compound analysis in soil.[1][6]
-
Sample Hydration (for dry soils):
-
To 5 g of soil in a 50 mL centrifuge tube, add 10 mL of reagent water and let it stand for 30 minutes.[1]
-
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid) to the tube.[1]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a mixture of PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for direct analysis or for further concentration and solvent exchange.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Dimetilan Chromatography
Welcome to the technical support center for Dimetilan chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems you might encounter during this compound chromatography in a question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar and basic compounds like this compound. This is often due to unwanted secondary interactions between the analyte and the stationary phase.
Troubleshooting Guide for Peak Tailing:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | This compound, being a basic compound, can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to tailing. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (approximately 10 for similar amine compounds) to ensure it is fully protonated and to suppress the ionization of silanol groups. A buffered mobile phase (e.g., 10-25 mM phosphate or acetate buffer) is recommended for stable pH. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are deactivated. 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions with this compound. |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase. | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample. |
| Column Degradation | The stationary phase can degrade over time, especially when using aggressive mobile phases or analyzing complex matrices. | 1. Flush the Column: Wash the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants. 2. Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion. | Prepare your this compound standard and samples in the initial mobile phase composition whenever possible. |
Q2: My this compound peak is fronting. What are the likely causes and how can I fix it?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of sample overload or issues with the sample solvent.
Troubleshooting Guide for Peak Fronting:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Concentration Overload | The concentration of the analyte in the sample solvent is too high, leading to a non-linear distribution between the mobile and stationary phases at the head of the column.[1][2] | 1. Dilute the Sample: Reduce the concentration of this compound in your sample.[1][3] 2. Reduce Injection Volume: Decrease the amount of sample introduced onto the column.[1][3] |
| Poor Sample Solubility | This compound may not be fully dissolved in the injection solvent, leading to an uneven band at the column inlet.[4] | Ensure that this compound is completely dissolved in the sample solvent. Consider using a solvent that has better solubility for this compound and is compatible with the mobile phase. |
| Incompatible Sample Solvent | The sample solvent is significantly weaker (more polar in reversed-phase) than the mobile phase. | If possible, dissolve the sample in the mobile phase.[1] If this is not feasible, use a solvent that is as close in composition to the mobile phase as possible. |
| Column Collapse | A physical collapse of the column packing material can lead to distorted peaks.[4] | This is less common but can occur with extreme pH or temperature. If suspected, the column will likely need to be replaced. |
Q3: I am observing split peaks for this compound. What does this indicate and what are the solutions?
Split peaks can be one of the more complex issues to diagnose as they can arise from problems with the sample, the column, or the HPLC system itself.
Troubleshooting Guide for Split Peaks:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Co-eluting Interference | Another compound in the sample has a very similar retention time to this compound. | 1. Adjust Mobile Phase Composition: Modify the organic-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol) to alter the selectivity of the separation. 2. Change Column Chemistry: Use a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation selectivity. |
| Void in the Column or Blocked Frit | A void at the head of the column or a partially blocked inlet frit can cause the sample band to be split before it enters the column packing.[4][5] This will typically affect all peaks in the chromatogram.[4] | 1. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent to try and dislodge any particulates from the inlet frit. 2. Use In-line Filters and Guard Columns: Prevent frit blockage by filtering samples and using an in-line filter and/or a guard column. 3. Replace the Column: If a void is present, the column usually needs to be replaced. |
| Strong Sample Solvent Effect | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel through the initial part of the column in a distorted band. | Prepare the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used, reduce the injection volume. |
| Improper Column Connection | A poor connection between the tubing and the column can create a small void, leading to peak splitting. | Ensure all fittings are properly tightened and that the tubing is fully seated in the column end fitting. |
Experimental Protocols & Methodologies
General HPLC Method for this compound Analysis
Given that this compound is a polar and basic compound, a standard reversed-phase method may not provide optimal peak shape. A mixed-mode or HILIC approach is often more suitable.
Recommended Starting Conditions for this compound Analysis:
| Parameter | Recommendation |
| Column | Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Coresep 100) or HILIC Column |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detector | UV at an appropriate wavelength, or Mass Spectrometry (MS) for higher sensitivity and selectivity. |
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical steps to take when troubleshooting poor peak shape in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.
Caption: Decision tree for diagnosing the cause of peak tailing.
References
Technical Support Center: Enhancing Dimetilan Detection Sensitivity
Welcome to the technical support center for Dimetilan analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the sensitivity of this compound detection methods. Below you will find troubleshooting guides and frequently asked questions to help you achieve accurate and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using various analytical techniques.
Chromatography-Based Methods (GC-MS/MS & LC-MS/MS)
Issue 1: Low or No Analyte Response
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Ensure the extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile is commonly used in QuEChERS methods for carbamates.[1][2] - Verify the pH of the extraction solvent, as the stability of carbamates can be pH-dependent. - Evaluate the cleanup step (e.g., dispersive solid-phase extraction - d-SPE) to ensure the sorbents are not retaining this compound. For instance, graphitized carbon black (GCB) can adsorb planar molecules.[3] |
| Matrix Effects | - Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[3][4] To mitigate this, consider: - Diluting the sample extract.[3][5] - Using matrix-matched calibration standards.[3][5] - Employing a stable isotope-labeled internal standard for this compound to correct for signal variations.[5] - Optimizing the sample cleanup procedure to remove interfering compounds.[3][5] |
| Instrumental Issues | - GC-MS: this compound, like many carbamates, is thermally unstable and can degrade in a hot GC inlet.[6] Ensure the inlet temperature is optimized or consider derivatization. - LC-MS/MS: Check for proper mobile phase composition and gradient program. Ensure the electrospray ionization (ESI) source parameters are optimized for this compound. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape. Regularly bake out or flush the column.[7] - Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[8] |
| Inlet Issues (GC-MS) | - Active Sites: The inlet liner may have active sites that interact with the analyte. Use a deactivated liner.[9] - Incorrect Temperature: An injector temperature that is too low can cause slow vaporization, while one that is too high can cause degradation.[8] |
| Mobile Phase Issues (LC-MS/MS) | - Ensure the mobile phase pH is compatible with the analyte and column chemistry. - Check for buffer precipitation. |
Issue 3: Poor Reproducibility (Inconsistent Results)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of each step of the extraction and cleanup process. Automated sample preparation systems can improve reproducibility.[10] |
| Variable Matrix Effects | - Matrix effects can vary between samples, even within the same batch. The use of an internal standard is highly recommended to compensate for this variability.[3] |
| Instrumental Variability | - Injector: Leaks in the syringe or septum can lead to inconsistent injection volumes.[7] - Detector: Fluctuations in detector response can be caused by contamination or electronic issues.[9] |
Enzyme Inhibition-Based Assays (e.g., Acetylcholinesterase Assay)
Issue 1: Low Inhibition Signal
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity | - Confirm the activity of the acetylcholinesterase (AChE) enzyme. Improper storage or handling can lead to loss of activity. - Optimize the enzyme concentration used in the assay.[11] |
| Substrate Concentration | - Ensure the substrate (e.g., acetylthiocholine) concentration is optimal. High substrate concentrations can sometimes overcome the inhibitory effect.[11] |
| Incubation Time | - Optimize the incubation time of the enzyme with the sample containing this compound. Carbamate inhibition is time-dependent. |
| pH and Temperature | - Verify that the assay buffer pH and the reaction temperature are optimal for both enzyme activity and the inhibitory action of this compound. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Sample Matrix Interference | - Components in the sample matrix may interfere with the colorimetric or fluorometric detection. Run a sample blank (without the enzyme) to assess this interference. - Implement a sample cleanup step to remove interfering substances. |
| Reagent Instability | - Ensure the chromogenic or fluorogenic reagents are fresh and have been stored correctly. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. |
| Inconsistent Timing | - The timing of reagent addition and measurements is critical in kinetic assays. Use a multichannel pipette or an automated system to improve consistency. |
| Temperature Fluctuations | - Maintain a constant and uniform temperature throughout the assay plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered one of the most sensitive and selective methods for the determination of carbamate pesticides like this compound, often achieving limits of detection (LODs) in the sub-µg/kg range.[1][12]
Q2: How can I overcome matrix effects in my this compound analysis?
A2: To overcome matrix effects, you can employ several strategies:
-
Sample Cleanup: Use effective cleanup techniques like dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.[2][3]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[3][5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[3][5]
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound, which is the most effective way to correct for matrix effects as it behaves similarly to the analyte during the analytical process.[5]
Q3: My recovery of this compound is consistently low. What are the likely causes?
A3: Low recovery can be due to several factors:
-
Inefficient Extraction: The choice of extraction solvent and method may not be optimal for your sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally effective for pesticides.[2][5]
-
Analyte Loss During Cleanup: The sorbents used in the cleanup step might be adsorbing this compound. Evaluate different sorbents to find the one with the best recovery for your analyte.
-
Degradation: this compound can degrade under certain conditions, such as high temperatures in a GC inlet or inappropriate pH during extraction.[6]
Q4: What is the mechanism of action for enzyme inhibition assays for this compound?
A4: this compound, being a carbamate insecticide, inhibits the enzyme acetylcholinesterase (AChE). It does this by carbamylating a serine residue in the active site of the enzyme. This prevents the enzyme from hydrolyzing its natural substrate, acetylcholine, leading to an accumulation of acetylcholine and disruption of nerve function. The inhibition is reversible as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.[13][14][15]
Data Presentation: Comparison of Detection Methods
The following tables summarize quantitative data for the analysis of carbamate pesticides, including this compound, using different analytical techniques.
Table 1: Performance of LC-MS/MS Methods for Carbamate Detection
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Carbamates (group) | Various Crops | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | < 10 |
| Dimethoate | Brinjal | 0.15 - 0.66 | 0.4 - 2.0 | 70.3 - 113.2 | ≤ 6.8 |
| Carbamates (group) | Agricultural Products | - | < 10 ppb | - | < 20 |
| Carbamates (group) | Processed Foods | - | 0.001 - 0.05 µg/g | 46.9 - 122.6 | 3.8 - 37.6 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data compiled from multiple sources for representative carbamates.[1][2][12][16]
Table 2: Performance of Enzyme Inhibition-Based Methods for Carbamate Detection
| Analyte | Method | Detection Limit (mg/L) |
| Dimethoate | Rapid AChE color test | 2 |
| Triazophos | Rapid AChE color test | 1 |
| Quinalphos | Rapid AChE color test | 1 |
| Ethion | Rapid AChE color test | 1 |
Data for selected cholinesterase-inhibiting pesticides.[17]
Experimental Protocols
Detailed Methodology for this compound Analysis in Food Matrices using QuEChERS and LC-MS/MS
This protocol is a generalized procedure based on the widely adopted QuEChERS method.
1. Sample Preparation (Homogenization)
-
For solid samples (e.g., fruits, vegetables), chop and homogenize a representative portion of the sample. For samples with high water content, cryogenic grinding can be used to prevent degradation.[10]
2. Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. A common combination for general food matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences. Magnesium sulfate is also included to remove residual water.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation
-
Take an aliquot of the cleaned-up extract and add it to a vial.
-
The extract may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
Add an internal standard if used.
5. LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
Experimental Workflow: QuEChERS Sample Preparation
Caption: QuEChERS workflow for pesticide residue analysis.
References
- 1. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. youtube.com [youtube.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
Preventing Dimetilan hydrolysis during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and preparation of samples containing Dimetilan, with a specific focus on preventing its hydrolysis to ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a carbamate insecticide.[1] Carbamate esters, the functional group present in this compound, are susceptible to hydrolysis, which is the breakdown of the molecule by reaction with water.[2] This degradation can be accelerated by acidic or alkaline conditions, leading to inaccurate quantification of the parent compound in analytical experiments.[3]
Q2: Under what pH conditions is this compound most stable and most susceptible to hydrolysis?
There is some conflicting information in the available literature. One source suggests this compound is stable in aqueous solutions with a pH range of 6.0 to 10.0.[3] However, another study indicates that in the absence of metal ions, no significant degradation occurs between pH 4.0 and 8.0 over a 14-day period.[4][5] It is generally accepted that this compound is hydrolyzed by both strong acids and alkalis.[3] Therefore, maintaining a near-neutral pH is the most prudent approach to minimize hydrolysis during sample preparation.
Q3: What are the primary factors that can accelerate this compound hydrolysis?
Several factors can increase the rate of this compound hydrolysis:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.[3] The rate of alkaline hydrolysis for many pesticides increases with increasing pH.[6]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[7][8]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺), can act as catalysts and significantly accelerate the hydrolysis of this compound.[4][5]
Q4: What are the known degradation products of this compound hydrolysis?
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide addresses common issues encountered during sample preparation that may lead to the degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample pH is too acidic or alkaline. | Measure the pH of the sample immediately after collection. Adjust to a neutral pH (6.5-7.5) using a suitable buffer (e.g., phosphate buffer). |
| High storage or processing temperature. | Store samples at low temperatures (e.g., 4°C for short-term storage, -20°C for long-term storage). Process samples on ice or using pre-chilled solvents and equipment. | |
| Presence of catalytic metal ions in the sample matrix. | Add a chelating agent, such as EDTA, to the sample collection vessel to sequester metal ions. | |
| Inconsistent or non-reproducible results | Variable time between sample collection and analysis. | Standardize the sample processing time. If immediate analysis is not possible, preserve the samples as recommended (see below) and analyze all samples in a batch. |
| Contaminated glassware or solvents. | Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware to remove any acidic, basic, or metallic residues. | |
| Presence of unexpected peaks in the chromatogram | Degradation of this compound into hydrolysis products. | Review the sample handling and preparation procedure to identify and mitigate potential causes of hydrolysis. If degradation is suspected, attempt to identify the degradation products to confirm the pathway. |
Quantitative Data Summary
Specific kinetic data, such as half-life and hydrolysis rate constants for this compound at various pH values and temperatures, are not extensively available in the public domain. However, the general principles of carbamate hydrolysis suggest a significantly increased rate of degradation in strongly acidic or alkaline conditions, and at elevated temperatures. The persistence of pesticides is often described by their half-life, the time it takes for 50% of the active ingredient to degrade.[7] For many carbamates, the half-life can decrease from days or weeks at a neutral pH to hours or minutes in highly alkaline solutions.
Experimental Protocols
Protocol 1: Recommended Sample Collection and Preservation
This protocol is designed to maintain the integrity of this compound in aqueous samples from collection through to extraction.
Materials:
-
Amber glass sample bottles, pre-cleaned
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
EDTA solution (0.1 M)
-
Ice chest
Procedure:
-
Before collecting the sample, add the phosphate buffer to the sample bottle to achieve a final buffer concentration of approximately 1-5 mM in the collected sample.
-
Add EDTA solution to the sample bottle to a final concentration of approximately 0.1-1 mM to chelate any catalytic metal ions.
-
Collect the water sample directly into the prepared bottle, ensuring minimal headspace.
-
Cap the bottle tightly and immediately place it in an ice chest for transport to the laboratory.
-
Upon arrival at the laboratory, store the sample at 4°C and analyze as soon as possible, preferably within 48 hours. For longer storage, freeze the sample at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol describes a general procedure for extracting this compound from water samples, which can be adapted based on the specific analytical instrumentation and column chemistries available.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Sample from Protocol 1, adjusted to room temperature
-
SPE manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of methanol into a collection vial.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
Reconstitute the residue in a small, known volume of mobile phase for HPLC analysis.
-
Visualizations
Caption: Factors influencing this compound hydrolysis.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. web.viu.ca [web.viu.ca]
- 3. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. atticusllc.com [atticusllc.com]
- 8. bu.edu.eg [bu.edu.eg]
Addressing variability in Dimetilan bioassay results
Technical Support Center: Dimetilan Bioassays
Welcome to the technical support center for this compound bioassays. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a carbamate insecticide.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][2] By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to hyperstimulation of receptors and disruption of nerve impulse transmission, which is toxic to insects.[1][3] This inhibition is reversible.[2]
Q2: What is the most common bioassay to determine the activity of this compound? A2: The most common in vitro bioassay for an AChE inhibitor like this compound is the Ellman's method.[4] This is a colorimetric (spectrophotometric) assay that measures the activity of AChE by detecting the product of a reaction between thiocholine and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4][5] The resulting yellow product is measured at a wavelength of approximately 412 nm.[5]
Q3: What are the major categories of factors that can introduce variability into my this compound bioassay results? A3: Variability in enzyme kinetic assays can arise from several sources, including the enzyme source and its preparation, experimental design, and data analysis methods.[6][7][8] For insecticide bioassays, key factors include the biological characteristics of the target organism (e.g., species, age, sex), environmental conditions, and procedural inconsistencies.[9][10] Failures in reproducibility are often traced back to a lack of access to detailed methodologies and issues with biological materials.[11]
Q4: Can the solvent used to dissolve this compound affect the assay? A4: Yes, organic solvents can significantly impact enzyme activity. Dimethyl sulfoxide (DMSO) and acetone, common solvents for insecticides, can cause significant enzyme inhibition at higher concentrations. It is recommended to keep the final solvent concentration low (e.g., <1% v/v) and to always run a solvent-only control to account for any inhibitory effects.[12]
Troubleshooting Guide
This guide addresses common problems encountered during this compound AChE inhibition assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Pipetting: Small volume errors, especially with potent inhibitors or concentrated enzymes, can lead to large variations. | Use calibrated pipettes. For plate-based assays, using a multichannel pipette can improve consistency.[5] |
| Edge Effect: Increased evaporation in the outer wells of a 96-well plate compared to the central wells.[13] | Avoid using the outer wells for critical samples. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. | |
| Temperature Fluctuations: A temperature change of just one degree can alter enzyme activity by 4-8%.[13] | Use a temperature-controlled plate reader or incubator. Ensure all reagents reach room temperature before starting the assay.[13] | |
| No or very low AChE activity in the positive control (enzyme + substrate, no inhibitor) | Inactive Enzyme: The AChE may have lost activity due to improper storage (e.g., not frozen) or repeated freeze-thaw cycles. | Aliquot enzyme stocks upon arrival to minimize freeze-thaw cycles. Always store at the recommended temperature. Test a new batch of enzyme for activity before beginning a large experiment. |
| Incorrect Substrate: The Ellman's method requires a thio-based substrate like acetylthiocholine (ATCh), not acetylcholine (ACh).[14] DTNB reacts with the thiol group on the product of ATCh hydrolysis.[14] | Confirm you are using acetylthiocholine iodide (ATChI) or a similar thiocholine ester substrate. | |
| Degraded Reagents: The substrate (ATCh) or the chromogen (DTNB) may have degraded. | Prepare fresh ATCh and DTNB solutions for each experiment.[5] | |
| Incorrect Buffer pH: Enzymes have an optimal pH for activity.[13] For AChE assays, the buffer is typically around pH 7.5-8.0.[5] | Prepare fresh buffer and verify the pH using a calibrated meter. | |
| Absorbance is high in the blank wells (no enzyme) | Spontaneous Substrate Hydrolysis: The substrate may be hydrolyzing non-enzymatically. | This is a known issue.[4] Measure the rate of reaction in the blank wells and subtract this background rate from all other readings. |
| Reagent Contamination: Reagents may be contaminated with a substance that reacts with DTNB. | Test each component individually to identify the source of contamination. | |
| Results are not reproducible between experiments | Reagent Lot-to-Lot Variability: Different batches of enzyme, substrate, or other critical reagents can have different purity or activity levels. | Note the lot numbers of all reagents used. When starting a new lot, consider running a bridging experiment to compare its performance to the previous lot. |
| Biological Variability (for insect bioassays): The age, sex, nutritional status, and genetic background of the insects can significantly affect their susceptibility to insecticides.[15] | Use a standardized population of insects of the same age and life stage for all experiments. Report the characteristics of the population used. | |
| Inconsistent Incubation Times: In kinetic assays, precise timing of reagent addition and measurements is critical.[16] | Use an automated liquid handler for reagent addition if possible. If not, be meticulous and consistent with manual timing. |
Experimental Protocols
Detailed Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is an optimized version of the Ellman's method for a 96-well plate format to determine the inhibitory effect of this compound on acetylcholinesterase.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]
-
DTNB Reagent (Ellman's Reagent): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare this solution fresh.[12]
-
Substrate Solution (ATChI): Prepare a stock solution of acetylthiocholine iodide in deionized water. The final concentration in the well should be optimized, but a common starting point is around 1 mM. Prepare fresh daily.[14]
-
Enzyme Solution (AChE): Prepare a working solution of AChE (e.g., from electric eel) in Reaction Buffer. The concentration should be adjusted so that the change in absorbance over 10 minutes is within the linear range of the spectrophotometer. Keep on ice.
-
This compound Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent like DMSO. Make serial dilutions to create a range of test concentrations.
2. Assay Procedure (96-Well Plate):
-
Layout: Design the plate map. Include wells for:
-
Blanks: Reaction Buffer, DTNB, and ATChI (no enzyme).
-
Negative Control (100% Activity): Buffer, DTNB, AChE, and solvent (no this compound).
-
Test Wells: Buffer, DTNB, AChE, and varying concentrations of this compound.
-
-
Reagent Addition: Add reagents to each well in the following order. A multichannel pipette is recommended for consistency.[5]
-
50 µL of Reaction Buffer.
-
25 µL of this compound dilution (or solvent for the control).
-
25 µL of Enzyme Solution.
-
-
Pre-incubation: Mix gently by tapping the plate and pre-incubate the enzyme with the inhibitor (this compound) for a set time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: To all wells, add:
-
100 µL of DTNB Reagent.
-
25 µL of ATChI Substrate Solution to start the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer. Measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.
3. Data Analysis:
-
For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (v).
-
Correct the rate of the test and control wells by subtracting the rate of the blank (spontaneous hydrolysis).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Mechanism of Action & Inhibition Pathway
Experimental Workflow for AChE Inhibition Assay
Troubleshooting Logic for High Variability
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Organophosphate and carbamate susceptibility profiling of Anopheles gambiae sl. across different ecosystems in southern Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Quantitative Analysis of Dimetilan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Dimetilan.
Troubleshooting Guides and FAQs
This section addresses common calibration issues encountered during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear with a low correlation coefficient (r² < 0.99). What are the common causes?
A1: Non-linear calibration curves for this compound can arise from several factors:
-
Detector Saturation: At high concentrations, the detector's response may become non-proportional to the analyte concentration, causing the curve to plateau.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization or detection of this compound, leading to signal suppression or enhancement.[1]
-
Analyte Degradation: this compound, a carbamate pesticide, can be susceptible to degradation in the analytical system, especially at elevated temperatures during Gas Chromatography (GC) analysis or in improperly stored standard solutions. Carbamates can be unstable and may degrade during sample processing or storage, particularly under basic pH conditions.[1]
-
Errors in Standard Preparation: Inaccurate serial dilutions or errors in the initial stock solution preparation are frequent sources of non-linearity.[1]
-
Inappropriate Calibration Range: The selected concentration range for the standards may extend beyond the linear dynamic range of the instrument for this compound.[1]
Q2: The y-intercept of my linear calibration curve is significantly different from zero. What could be the reason?
A2: A significant y-intercept can indicate:
-
Contaminated Blank: The solvent or blank matrix used for calibration may be contaminated with this compound or an interfering compound.
-
Systematic Error in Standard Preparation: Consistent errors in the dilution procedure for the calibration standards can lead to a non-zero intercept.
-
Inappropriate Blank Subtraction: Incorrect subtraction of the blank signal can result in a shifted y-intercept.
Q3: What are matrix effects and how can I minimize them in this compound analysis?
A3: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. These effects can lead to either an underestimation (suppression) or overestimation (enhancement) of the analyte concentration. To minimize matrix effects:
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix-induced signal suppression or enhancement.
-
Sample Cleanup: Employ a robust sample cleanup procedure, such as dispersive solid-phase extraction (dSPE) used in the QuEChERS method, to remove interfering matrix components.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, this may also lower the analyte concentration below the limit of quantification.
-
Use an Internal Standard: An isotopically labeled internal standard, if available, can help to correct for matrix effects as it will be affected similarly to the native analyte.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Non-Linear Calibration Curve | Detector Saturation | Lower the concentration of the highest calibration standard. Dilute samples with high expected concentrations to fall within the linear range.[1] |
| Errors in Standard Preparation | Prepare fresh stock and working standard solutions, verifying all calculations. Use calibrated pipettes and volumetric flasks.[1] | |
| Analyte Degradation | Analyze samples promptly after preparation. Ensure proper storage conditions (e.g., refrigeration) for standards and samples. For GC analysis, check for thermal degradation in the injector.[1] | |
| High Y-Intercept | Contaminated Blank | Analyze a fresh solvent blank to check for contamination. If using a matrix-matched calibration, ensure the blank matrix is free of this compound. |
| Systematic Error in Dilutions | Review the standard dilution procedure for any potential systematic errors. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the GC Inlet or Column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | |
| Inappropriate pH of Mobile Phase (HPLC) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Inconsistent Results | Inefficient Extraction | Ensure thorough homogenization of the sample. Optimize the extraction solvent and shaking/vortexing time.[1] |
| Leaks in the Chromatographic System | Perform a leak check on the injector, column fittings, and detector connections. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantitative analysis of carbamate pesticides like this compound. The exact values can vary depending on the specific instrument, method, and matrix.
| Parameter | Typical Value | Description |
| Linearity (r²) | ≥ 0.995 | The coefficient of determination for the calibration curve, indicating how well the data points fit a straight line.[2] |
| Range | 0.5 - 1000 µg/L | The concentration range over which the method is linear, accurate, and precise.[3] |
| Limit of Detection (LOD) | 0.1 - 10 µg/kg | The lowest concentration of analyte that can be reliably detected above the background noise.[4][5] |
| Limit of Quantitation (LOQ) | 0.5 - 25 µg/kg | The lowest concentration of analyte that can be accurately and precisely quantified.[4][5][6] |
| Accuracy (Recovery) | 70 - 120% | The percentage of the true amount of analyte that is recovered by the analytical method.[7] |
| Precision (RSD) | ≤ 20% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent results.[7] |
Experimental Protocols
A detailed methodology for the quantitative analysis of this compound in a food matrix using HPLC-UV is provided below. This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Scope
This protocol describes the quantitative determination of this compound residues in fruit and vegetable samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
2. Reagents and Materials
-
This compound analytical standard (PESTANAL® or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for samples with high pigment content
-
0.22 µm syringe filters
3. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
4. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to create calibration standards in the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).
5. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high chlorophyll content, add 7.5 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
6. HPLC-UV Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Determined by obtaining the UV spectrum of a this compound standard (typically in the range of 220-280 nm).
-
Column Temperature: 30 °C.
7. Calibration and Quantification
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample extracts.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for addressing common calibration issues in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. daspsrl.it [daspsrl.it]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Minimizing non-specific binding of Dimetilan in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Dimetilan in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its non-specific binding a concern in assays?
Q2: What are the primary causes of high non-specific binding with small molecules like this compound?
High non-specific binding of small molecules can stem from several factors:
-
Hydrophobic Interactions: The molecule may non-specifically adhere to hydrophobic surfaces of assay plates or other components.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Inadequate Blocking: Insufficient blocking of the assay surface leaves open sites for this compound to bind non-specifically.[4][5]
-
Insufficient Washing: Failure to thoroughly wash away unbound this compound can result in a high background signal.[6][7]
-
Reagent Quality: Contaminated reagents or poor-quality water can introduce interfering substances.[5][6][7]
Q3: Which type of blocking buffer is most effective for assays involving this compound?
The choice of blocking buffer is critical and can be assay-dependent. For small molecules like this compound, a good starting point is a protein-based blocker. However, non-protein blockers can also be effective. It is often necessary to empirically test a few options to find the one that provides the lowest background for your specific assay conditions.[8][9]
Q4: Can detergents be used to reduce non-specific binding of this compound?
Yes, non-ionic detergents like Tween-20 are highly recommended. Adding a low concentration (typically 0.05% to 0.1%) to your wash buffer helps disrupt weak, non-specific hydrophobic interactions, which can be a significant contributor to the non-specific binding of small organic molecules like this compound.[4][9][10] It can also be beneficial to include it in the blocking buffer.[4][5]
Troubleshooting Guide: High Background in this compound Assays
This guide addresses the common issue of high background signals, which is often a direct result of non-specific binding.
| Observed Problem | Potential Cause | Recommended Solution |
| Uniformly High Signal Across the Plate | Inadequate blocking of the assay surface. | Increase the concentration of your blocking agent, extend the blocking incubation time, or test a different blocking agent (see table below).[4][9] |
| Sub-optimal antibody/reagent concentration. | Perform a titration experiment (checkerboard titration) to determine the optimal concentration for your primary and secondary antibodies or other detection reagents.[9] | |
| Insufficient washing. | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Consider adding a short soak step (30-60 seconds) during each wash.[4][7] | |
| High Signal in Negative Control Wells | Cross-reactivity of detection reagents. | Ensure your secondary antibody is specific to the primary antibody and has been cross-adsorbed against other species' immunoglobulins if necessary. Run a control with only the secondary antibody to check for non-specific binding. |
| Contaminated reagents or buffers. | Prepare fresh buffers using high-purity water.[5][6] Ensure reagents have not expired and have been stored correctly. | |
| Edge Effects (Higher Signal at the Edges of the Plate) | Uneven temperature during incubation. | Ensure uniform temperature across the plate during incubations. Avoid stacking plates. |
| Evaporation from wells. | Use plate sealers during incubation steps to prevent evaporation. |
Data Summary: Comparison of Common Blocking Agents
The following table summarizes common blocking agents that can be tested to minimize non-specific binding. The optimal choice will depend on the specific assay format and conditions.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, compatible with most antibody-based assays.[11] | Potential for cross-reactivity with anti-bovine antibodies. May contain impurities that interfere with certain assays. |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications due to its molecular diversity. | Can interfere with biotin-streptavidin systems and phospho-specific antibody detection. May not be suitable for all assays.[12] |
| Casein | 1-3% (w/v) | A purified milk protein, can be more effective than BSA for certain types of non-specific binding.[9] | Similar to non-fat dry milk, it can interfere with certain detection systems. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less cross-reactivity with mammalian-derived antibodies and proteins.[8] | Can be less effective at blocking than other protein-based blockers.[8] |
| Commercial/Synthetic Blockers | Varies by Manufacturer | Often have optimized formulations for high performance, stability, and low cross-reactivity. May be protein-free. | Generally more expensive than traditional blocking agents. |
| Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) | Varies | Non-protein based, useful for coating hydrophobic surfaces to make them more hydrophilic and less prone to non-specific binding.[8][11] | May not be as effective as protein-based blockers in all situations. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes a method to test different blocking agents to identify the most effective one for your this compound assay.
-
Plate Coating: If applicable to your assay (e.g., ELISA), coat the microplate wells with your capture reagent according to your standard protocol. Wash the wells with wash buffer.
-
Blocking:
-
Prepare solutions of different blocking agents (e.g., 3% BSA, 5% Non-Fat Dry Milk, 1% Casein, and a commercial blocker) in your assay buffer.
-
Add 200 µL of each blocking solution to a set of wells (e.g., one row per blocker). Include a "no blocker" control row.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the wells thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Procedure: Proceed with your standard assay protocol, adding a "no this compound" control to a subset of wells for each blocking condition to measure the background signal.
-
Analysis: Compare the signal-to-noise ratio for each blocking agent. The optimal blocker will yield the lowest signal in the "no this compound" wells while maintaining a strong signal in the positive control wells.
Protocol 2: Optimizing Wash Steps
This protocol helps determine the optimal number of wash steps to reduce background signal.
-
Perform Assay: Run your assay up to the final wash step before adding the detection substrate.
-
Variable Washing:
-
For one set of wells, perform your standard number of washes (e.g., 3 washes).
-
For a second set, increase the number of washes (e.g., 5 washes).
-
For a third set, increase the number of washes and include a 30-60 second soak time with the wash buffer in each well before aspiration.
-
-
Detection: Add the detection substrate and measure the signal according to your standard protocol.
-
Analysis: Compare the background signal (from negative control wells) across the different washing conditions. Select the condition that provides the lowest background without significantly reducing the specific signal.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Workflow for optimizing blocking agents.
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: ENT 25922) [sitem.herts.ac.uk]
- 4. arp1.com [arp1.com]
- 5. krishgen.com [krishgen.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Blocking reagents [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of the Toxicity of Dimetilan and Other Carbamate Insecticides
This guide provides a detailed comparison of the toxicity of Dimetilan relative to other common carbamate insecticides. It is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual diagrams of key biological and experimental processes.
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE into choline and acetate.[2][3] This rapid degradation terminates the signal.
Carbamates act as "pseudo-irreversible" inhibitors of AChE.[4][5] They bind to the active site of the enzyme, forming a carbamylated enzyme complex. This complex is much more stable and hydrolyzes very slowly (minutes) compared to the acetylated enzyme complex formed with acetylcholine (microseconds).[1] This effective inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of postsynaptic receptors, which results in the clinical signs of toxicity.[6][7]
Quantitative Toxicity Comparison
The toxicity of insecticides is commonly measured by the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The data below summarizes the acute oral and dermal LD50 values for this compound and other selected carbamate insecticides in rats, unless otherwise specified. A lower LD50 value indicates higher toxicity.
| Insecticide | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Toxicity Class (Oral) |
| This compound | 25 | 600 - 700 | I (Highly Toxic) |
| Aldicarb | 0.5 - 1.0[8][9] | 2.5 - 5.0[9] | I (Highly Toxic) |
| Oxamyl | 2.5 - 5.4[10][11][12] | >1,200 (Rat)[10], 2960 (Rabbit)[11] | I (Highly Toxic) |
| Carbofuran | 5 - 13[13][14] | >1,000[13][15] | I (Highly Toxic) |
| Methomyl | 17 - 24[16][17][18] | >5,000[18] | I (Highly Toxic) |
| Carbaryl | 300 - 850[1][19][20] | >2,000[19][20] | II (Moderately Toxic) |
Toxicity classes are based on the Hodge and Sterner scale where Class I (Highly Toxic) has an oral LD50 of <50 mg/kg and Class II (Moderately Toxic) is 50-500 mg/kg.
Based on this data, this compound is classified as a highly toxic carbamate when ingested, comparable to methomyl but significantly less toxic than aldicarb, oxamyl, and carbofuran. However, it is considerably more toxic via the oral route than carbaryl. Its dermal toxicity is relatively moderate compared to its oral toxicity.
Experimental Protocols
The determination of acute toxicity values like LD50 is conducted under standardized laboratory protocols. The following describes a generalized methodology for an Acute Oral Toxicity study, based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).[21][22][23][24]
Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).
Test Animals: Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used.[22] Animals are acclimatized to laboratory conditions for at least five days before the study.[22]
Methodology:
-
Animal Preparation: Animals are fasted (food, but not water, is withheld) for 3-4 hours prior to dosing. Following the dosing period, food is withheld for another 1-2 hours.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[22]
-
Stepwise Dosing Procedure (OECD 423):
-
A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
-
Outcome 1: If mortality occurs in two or three animals, the test is repeated at a lower dose (e.g., 50 mg/kg) with three new animals.
-
Outcome 2: If one or no animals die, the test is repeated at a higher dose (e.g., 2000 mg/kg) with three new animals.
-
This stepwise procedure continues until the toxicity class can be determined, minimizing the number of animals used.[25]
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and changes in body weight for at least 14 days.[25]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the test).
-
Data Analysis: The number of animals that die within each dose group is recorded. The results are used to classify the substance into a GHS toxicity category rather than calculating a precise LD50 point estimate.
References
- 1. Carbaryl - Wikipedia [en.wikipedia.org]
- 2. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pic.int [pic.int]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Acute toxicity studies with oxamyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]
- 12. echemi.com [echemi.com]
- 13. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]
- 14. fao.org [fao.org]
- 15. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]
- 17. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. intieverspring.com [intieverspring.com]
- 19. npic.orst.edu [npic.orst.edu]
- 20. response.epa.gov [response.epa.gov]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. search.library.doc.gov [search.library.doc.gov]
- 24. oecd.org [oecd.org]
- 25. scribd.com [scribd.com]
Immunoassay Cross-Reactivity of Dimetilan with Carbamates: A Data Gap
A comprehensive review of available scientific literature and commercial documentation reveals a significant data gap regarding the cross-reactivity of the carbamate insecticide Dimetilan in immunoassays designed for the detection of other carbamates. While numerous studies detail the development and validation of immunoassays for carbamates such as carbofuran and carbendazim, specific quantitative data on the cross-reactivity of this compound within these assays is not publicly available. This absence of data precludes a direct comparison of this compound's performance against other carbamates in an immunoassay context.
Immunoassays are a widely used analytical tool for the rapid screening of pesticides due to their high sensitivity and specificity.[1][2] These tests rely on the principle of antibodies binding to a specific target molecule (analyte). However, compounds with similar chemical structures to the target analyte can sometimes also bind to the antibody, a phenomenon known as cross-reactivity.[3] Understanding the degree of cross-reactivity is crucial for accurately interpreting immunoassay results.[4]
For carbamate pesticides, which share a common carbamic acid ester functional group, the potential for cross-reactivity within the class is a key consideration in immunoassay development.[1] Research into immunoassays for carbofuran, for instance, has included cross-reactivity testing against other carbamates like benfuracarb and carbosulfan, but these studies have not included this compound in their analyses.[5][6]
Alternative Analytical Methods for this compound
In the absence of specific immunoassay data, researchers and drug development professionals seeking to detect or quantify this compound must rely on other established analytical techniques. These methods, while often more time-consuming and requiring more sophisticated equipment than immunoassays, offer high levels of accuracy and specificity. The primary methods cited for the analysis of this compound are:
-
Gas-Liquid Chromatography (GLC): This technique separates compounds based on their volatility and interaction with a stationary phase. It is a well-established method for pesticide residue analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a stationary phase. It is a versatile and widely used technique in analytical chemistry.
Hypothetical Immunoassay Workflow for Carbamate Detection
To illustrate the process by which cross-reactivity data for this compound would be generated, a typical experimental workflow for a competitive enzyme-linked immunosorbent assay (ELISA) for a carbamate like carbofuran is outlined below. This is a common format for small molecule detection.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. | Semantic Scholar [semanticscholar.org]
- 7. Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dimetilan in Water
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dimetilan, a carbamate insecticide, in water samples. The information is intended for researchers, scientists, and professionals engaged in environmental monitoring and analytical chemistry. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to facilitate an objective evaluation of different analytical strategies.
This compound is a carbamate insecticide that has been used for the control of various pests.[1] Its presence in water sources is a potential concern, necessitating sensitive and reliable analytical methods for its detection and quantification. The two most prominent techniques for the analysis of carbamate pesticides in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] Both methods typically involve a sample preparation step, such as Solid-Phase Extraction (SPE), to concentrate the analyte and remove matrix interferences.[5]
I. Comparative Performance Data
The efficacy of an analytical method is determined by several key performance indicators. The following table summarizes these metrics for the analysis of carbamate pesticides in water using different methodologies. While specific data for this compound is limited, the presented data for other carbamates are representative of the expected performance for this compound analysis.
| Parameter | SPE-GC/MS | SPE-LC/MS/MS | Direct Injection-LC/MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.034 µg/L[6][7] | 0.4 - 6 ng/L[8] | 0.250 ppb (µg/L)[9] |
| Limit of Quantification (LOQ) | 1.8 - 29.2 ng/L[10] | 0.40 - 5.49 ng/L[11] | 0.5 ppb (µg/L)[9] |
| Accuracy (Mean Recovery) | 70.1 - 116.5%[10] | 70.1 - 121.0%[12] | >70% (surrogate spike)[9] |
| Precision (RSD) | < 12.5% (repeatability)[7] | < 20%[8] | Not explicitly stated |
| Sample Volume | 1 L[6] | 50 mL - 1 L | Not explicitly stated |
| Analytical Technique | Gas Chromatography-Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. Method 1: Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC/MS)
This is a robust and widely adopted method for the analysis of various pesticides in water matrices.
-
Sample Preparation: A 1-liter water sample is typically used. The sample is passed through a solid-phase extraction column (e.g., C18 or Styrene-Divinylbenzene) to concentrate the analytes.
-
Elution: The analytes are then eluted from the column with a suitable organic solvent, such as ethyl acetate.[6] The eluate is concentrated to a final volume of 1 mL.
-
GC/MS Analysis: A 1 µL aliquot of the concentrated extract is injected into the GC-MS system. The separation is typically performed on a capillary column (e.g., HP-5 MS). The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[6][10]
B. Method 2: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of polar and thermally labile pesticides like carbamates.
-
Sample Preparation: A water sample (typically 50-500 mL) is passed through an SPE cartridge (e.g., HLB or C18) to extract the analytes.
-
Elution and Concentration: The retained compounds are eluted with a solvent mixture, often methanol or acetonitrile-based. The eluate is then evaporated to dryness and reconstituted in a smaller volume of a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry. Separation is achieved on a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.[3][11] Detection is performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12][13]
III. Mandatory Visualizations
Experimental Workflow for SPE-GC/MS Analysis
Caption: Workflow for the analysis of this compound in water using SPE-GC/MS.
Experimental Workflow for SPE-LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound in water using SPE-LC-MS/MS.
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water – ScienceOpen [scienceopen.com]
- 12. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 13. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Analysis of Dimetilan and Organophosphate Insecticides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbamate insecticide Dimetilan and the broad class of organophosphate insecticides. This analysis is supported by toxicological data and detailed experimental protocols to facilitate further investigation and development of novel pest control agents.
This compound, a carbamate insecticide, and organophosphate insecticides represent two major classes of neurotoxic pest control agents. Both exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic pathways, paralysis, and ultimately, death.[4][5] Despite this shared mechanism, significant differences exist in their chemical structure, the nature of their enzyme inhibition, and their toxicological profiles.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and organophosphates lies in the nature of their interaction with the acetylcholinesterase enzyme.
-
This compound (Carbamate): Carbamates are considered reversible inhibitors of AChE. They carbamoylate the serine hydroxyl group at the active site of the enzyme. This bond is relatively unstable and can be hydrolyzed, allowing the enzyme to eventually regain its function.
-
Organophosphates: Organophosphates are generally classified as irreversible inhibitors of AChE. They phosphorylate the serine residue in the active site, forming a stable covalent bond. This "aging" process leads to a long-lasting or permanent inactivation of the enzyme, making organophosphates typically more toxic.[6]
The differing nature of this inhibition has significant implications for the duration of toxic effects and the potential for treatment.
Quantitative Comparison of Toxicity
The following tables summarize the acute toxicity (LD50) and acetylcholinesterase inhibitory potential (IC50) of this compound and several common organophosphate insecticides. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Table 1: Acute Toxicity (LD50) in Rats
| Insecticide Class | Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Carbamate | This compound | 25[7] | 600 - 700[7] |
| Organophosphate | Malathion | 290 - 8227[8][9] | >2000[8] |
| Organophosphate | Parathion | 2 - 30[10] | 6.8 - 50[10] |
| Organophosphate | Diazinon | 300 - >2150[11] | >2000[11] |
| Organophosphate | Chlorpyrifos | 95 - 270[12][13] | >2000[13] |
Table 2: Acetylcholinesterase (AChE) Inhibition (IC50)
| Insecticide Class | Compound | IC50 (M) | Enzyme Source |
| Carbamate | This compound | 1x10⁻⁸ to 1x10⁻⁶ (in vitro)[7] | Not Specified |
| Organophosphate | Malathion | 3.2 x 10⁻⁵[14] | Bovine Erythrocytes |
| Organophosphate | Malaoxon (active metabolite) | 4.7 x 10⁻⁷[14] | Bovine Erythrocytes |
| Organophosphate | Parathion (as Paraoxon) | 1.1 x 10⁻⁷ (human)[1] | Plasma Cholinesterase |
| Organophosphate | Diazinon | 2.445 x 10⁻⁵[15] | Human Erythrocytes |
| Organophosphate | Chlorpyrifos (as Chlorpyrifos-oxon) | ~3 x 10⁻⁹[2] | Rat Brain (isolated AChE) |
Target Pests and Efficacy
This compound was primarily used as a stomach insecticide for the control of houseflies, often in bait formulations.[13]
Environmental Fate
Both classes of insecticides are subject to degradation in the environment, though persistence can vary based on the specific compound and environmental conditions.
-
This compound: Information on the environmental fate of this compound is limited as its production and use have been largely discontinued.
-
Organophosphates: Generally, organophosphates are considered to have relatively fast degradation rates in the environment.[12] However, factors such as pH, temperature, and microbial activity can significantly influence their persistence, with some compounds being detected in soil and water long after application.[12]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman Method)
This protocol outlines a common spectrophotometric method for determining the in vitro inhibition of acetylcholinesterase.[5][16]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (this compound and organophosphates) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh daily).
-
Prepare a working solution of AChE in phosphate buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing the Pathways and Processes
Caption: Mechanism of acetylcholinesterase inhibition by this compound and organophosphates.
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Conclusion
This compound and organophosphate insecticides, while sharing a common molecular target, exhibit fundamental differences in their inhibitory mechanisms and toxicological profiles. Organophosphates generally demonstrate higher toxicity due to their irreversible inhibition of acetylcholinesterase. The quantitative data presented in this guide highlights these differences and provides a foundation for further comparative research. The detailed experimental protocol for the acetylcholinesterase inhibition assay offers a standardized method for evaluating the potency of these and other novel insecticide candidates. This comparative analysis serves as a valuable resource for researchers and professionals engaged in the development of safer and more effective pest management strategies.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
- 11. fao.org [fao.org]
- 12. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 13. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 14. Inhibition of AChE by single and simultaneous exposure to malathion and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Efficacy of Dimetilan Versus Modern Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the obsolete carbamate insecticide, Dimetilan, with modern insecticides from the organophosphate, neonicotinoid, and pyrethroid classes. The information is intended to support research and development in the field of pest control.
Executive Summary
This compound, a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.[1][2] While historically used for controlling flying insect pests on livestock, it is no longer commercially produced in the US and is likely discontinued for pesticide use worldwide.[2][3] Modern insecticides, such as organophosphates, neonicotinoids, and pyrethroids, have largely replaced older compounds like this compound due to factors including improved efficacy, target specificity, and in some cases, more favorable safety profiles for non-target organisms. This guide presents available quantitative efficacy data, detailed experimental protocols for toxicity assessment, and visual representations of the key signaling pathways involved in the mechanisms of action of these insecticide classes.
Data Presentation: Comparative Efficacy
The following table summarizes the acute toxicity (LD50) of this compound and selected modern insecticides against the housefly (Musca domestica), a common target pest. Lower LD50 values indicate higher toxicity.
| Insecticide Class | Active Ingredient | Species | Application Route | LD50 (µg/g) | Reference |
| Carbamate | This compound | Musca domestica | Topical | 1.6 | (Metcalf, 1955a) as cited in The Philippine Entomologist |
| Organophosphate | Chlorpyrifos | Musca domestica | Topical | 3.246 | Florida Online Journals |
| Pyrethroid | Deltamethrin | Musca domestica | Topical | 0.013 | Florida Online Journals |
| Pyrethroid | Cypermethrin | Musca domestica | Topical | 0.0223 | (PDF) Topical application of some Pyrethroids against the housefly, Musca domestica L |
| Pyrethroid | Cyfluthrin | Musca domestica | Topical | 0.0133 | (PDF) Topical application of some Pyrethroids against the housefly, Musca domestica L |
| Neonicotinoid | Imidacloprid | Musca domestica | Oral | Not readily available in µg/g | N/A |
Experimental Protocols
The determination of insecticide efficacy, typically expressed as the median lethal dose (LD50), relies on standardized bioassays. The following are detailed methodologies for key experiments cited in toxicological research.
Topical Application Bioassay for Houseflies (Musca domestica)
This method is commonly used to determine the contact toxicity of an insecticide.
Objective: To determine the LD50 of an insecticide when applied directly to the insect's cuticle.
Materials:
-
Test insects (e.g., 3-5 day old adult female houseflies of a susceptible strain)
-
Insecticide of known concentration dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 1 µL)
-
Holding cages with access to food and water
-
Anesthetic (e.g., CO2 or chilling)
-
Fume hood
Procedure:
-
Preparation of Insecticide Dilutions: A stock solution of the technical grade insecticide is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations expected to cause between 10% and 90% mortality. A solvent-only control is also prepared.
-
Insect Handling: Adult houseflies are briefly anesthetized using CO2 or by chilling them at 4°C for a few minutes.
-
Application of Insecticide: A precise volume (typically 1 µL) of each insecticide dilution is applied to the dorsal thorax of each anesthetized fly using a microapplicator.[4][5] The control group receives 1 µL of the solvent only. A minimum of 20-25 insects are used for each concentration and the control.
-
Observation: After treatment, the flies are placed in clean holding cages with access to a sugar-water solution. Mortality is assessed at specified time points, typically 24 and 48 hours post-treatment.[4] Flies are considered dead if they are unable to move when gently prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the test population, along with its 95% confidence limits.
Acute Oral Toxicity Testing (General Protocol - OECD Guideline 423)
This method is used to assess the toxicity of a substance when ingested.
Objective: To determine the acute oral toxicity of a chemical substance.
Materials:
-
Test animals (typically rats, with females being the preferred sex)
-
Test substance
-
Oral gavage needle
-
Animal cages and appropriate housing conditions
-
Balance for weighing animals and test substance
Procedure:
-
Animal Selection and Acclimatization: Healthy, young adult animals are selected and acclimatized to the laboratory conditions for at least 5 days before the test.[6][7]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via oral gavage. The substance may be dissolved or suspended in a suitable vehicle like water or corn oil.[8] Dosing is done in a stepwise procedure using a small number of animals per step (usually 3). The starting dose is selected based on existing information about the substance's toxicity.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[6][9]
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity. While this method is not designed to calculate a precise LD50, it provides a range of lethal doses.[6]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and modern insecticide classes.
Caption: Mechanism of Action of this compound (Carbamate).
Caption: Mechanism of Action of Neonicotinoid Insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scribd.com [scribd.com]
Interspecies Differences in Dimetilan Susceptibility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the susceptibility of various species to the carbamate insecticide, Dimetilan. The information is intended to assist researchers, scientists, and drug development professionals in understanding the interspecies differences in toxicity and metabolic pathways of this compound.
Executive Summary
This compound, a cholinesterase inhibitor, exhibits varying degrees of toxicity across different species. This variability is largely attributed to differences in metabolic pathways and target site sensitivity. This guide summarizes the available quantitative data on this compound's acute toxicity, details the experimental protocols for assessing its effects, and visualizes the key pathways and workflows involved in its toxicological evaluation.
Data Presentation: Acute Toxicity of this compound
The following table summarizes the reported median lethal dose (LD50) values for this compound in various species. LD50 is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 25 | [1] |
| Rat | Dermal | 600-700 | [1] |
| Cattle | Oral (estimated) | 5 | [1] |
| Human | Oral (probable) | 50-500 | [2] |
Note: The probable oral lethal dose for humans is an estimation and should be interpreted with caution.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation, which can lead to paralysis and death.[2] The signs and symptoms of this compound exposure are consistent with a cholinergic crisis and include increased salivation, sweating, lacrimation, muscle twitching, and in severe cases, respiratory arrest.
Interspecies Differences in Metabolism
The selective toxicity of carbamate insecticides between mammals and insects is often attributed to differences in their metabolic pathways.[3] While specific comparative metabolic studies on this compound are limited, general principles of carbamate metabolism suggest that mammals typically possess more efficient detoxification mechanisms.
In mammals, carbamates are generally metabolized in the liver through oxidation and hydrolysis, followed by conjugation and excretion.[3] In contrast, while insects also metabolize these compounds, the rate and specific pathways can differ, potentially leading to the formation of more toxic metabolites or a slower detoxification process.[3][4]
For instance, studies on other carbamates have shown that subtle differences in the active site of acetylcholinesterase between insects and mammals can contribute to selective toxicity.[5]
Experimental Protocols
Determination of Acute Oral LD50 (Based on OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[6][7] It aims to classify a substance into a toxicity category rather than determining a precise LD50 value, thereby reducing the number of animals required.
Principle: A small group of animals is dosed at a starting level selected from a series of predefined doses. The outcome of the first group determines the dosing for the subsequent group.
Procedure:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[7]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[8]
-
Dose Administration: The test substance is administered orally in a single dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at specified intervals for at least 14 days.
-
Stepwise Dosing:
-
If the animal survives, the next animal is dosed at a higher predefined level.
-
If the animal dies, the next animal is dosed at a lower predefined level.
-
-
Classification: The substance is classified based on the outcomes at different dose levels.
dot
Caption: Workflow for Acute Oral LD50 Determination (OECD 423).
Cholinesterase Activity Assay (Ellman Method)
The Ellman method is a widely used colorimetric assay to determine cholinesterase activity.[1][9]
Principle: The assay measures the rate of acetylthiocholine hydrolysis by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[1]
Procedure:
-
Sample Preparation: Prepare tissue homogenates (e.g., brain) or blood plasma samples from control and this compound-exposed animals.
-
Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, and the substrate acetylthiocholine.
-
Assay:
-
In a microplate well or cuvette, mix the sample with the phosphate buffer and DTNB.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation: The rate of change in absorbance is proportional to the cholinesterase activity in the sample. The percentage of inhibition in the exposed group is calculated relative to the control group.
dot
Caption: Principle of the Ellman Method for Cholinesterase Assay.
Conclusion
The susceptibility to this compound varies significantly among species, with mammals generally exhibiting lower acute oral toxicity compared to the estimated lethal dose in cattle. These differences are likely due to variations in metabolic detoxification pathways and target site sensitivity. Standardized experimental protocols, such as those provided by the OECD for toxicity testing and the Ellman method for cholinesterase activity, are essential for generating reliable and comparable data. Further research focusing on the specific metabolic fate of this compound in a wider range of insect and mammalian species is needed to fully elucidate the mechanisms underlying these interspecies differences. This knowledge is critical for accurate risk assessment and the development of more selective and safer insecticides.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Validating a New Bioassay: A Comparative Guide to Using Dimetilan as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimetilan and other common acetylcholinesterase (AChE) inhibitors for use as a positive control in the validation of new bioassays. The information presented here is intended to assist researchers in selecting an appropriate positive control and in designing robust experimental protocols.
Introduction to Bioassay Validation and the Role of a Positive Control
In the development of any new bioassay, validation is a critical step to ensure the reliability, accuracy, and reproducibility of the results. A key component of this validation process is the use of a positive control. A positive control is a substance that is known to produce the expected effect and is used to confirm that the assay is working correctly.
This compound, a carbamate insecticide, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] Its well-characterized mechanism of action makes it a suitable candidate for a positive control in bioassays designed to screen for novel AChE inhibitors or to assess the neurotoxicity of compounds. The inhibition of AChE is a therapeutic target for conditions such as Alzheimer's disease.[3]
This guide will compare this compound with other commonly used AChE inhibitors and provide a detailed experimental protocol for its use in an in vitro acetylcholinesterase inhibition assay.
Comparison of Positive Controls for Acetylcholinesterase Inhibition Assays
| Positive Control | Class | Mechanism of Action | Potency (IC50/LD50) | Key Characteristics |
| This compound | Carbamate | Reversible inhibitor of acetylcholinesterase[1][2] | Oral LD50 (rat): 25 mg/kg | Obsolete insecticide, highly toxic.[1] |
| Donepezil | Piperidine | Reversible, non-competitive inhibitor of AChE | IC50: 0.41 ± 0.09 µM | Widely used drug for Alzheimer's disease.[3] |
| Galantamine | Alkaloid | Reversible, competitive inhibitor of AChE | IC50: ~0.35 - 0.85 µM | Natural product-derived drug for Alzheimer's disease. |
| Rivastigmine | Carbamate | Reversible inhibitor of AChE and BuChE | IC50: 501 ± 3.08 µM | Used in the treatment of Alzheimer's and Parkinson's disease dementia.[4] |
Experimental Protocols
A widely used method for measuring acetylcholinesterase activity and screening for inhibitors is the colorimetric assay developed by Ellman.[5][6] The following is a detailed protocol for an in vitro acetylcholinesterase inhibition assay in a 96-well plate format, which can be adapted for use with this compound as a positive control.
Principle of the Assay
The Ellman's method is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine.[5] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[5] The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction will decrease.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other positive control)
-
Test compounds
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
ATCh Solution (14 mM): Dissolve ATCh in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.
-
Positive Control (this compound) Stock Solution: Due to its high toxicity, handle this compound with extreme care. Prepare a high-concentration stock solution in DMSO. From this, create a series of dilutions in Assay Buffer to generate a dose-response curve. Suggested starting concentrations to test could range from picomolar to micromolar, based on the potency of other carbamate inhibitors.
-
Test Compound Solutions: Dissolve test compounds in DMSO to create stock solutions and then dilute them in Assay Buffer to the desired concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank wells: Contain Assay Buffer, DTNB, and ATCh (no enzyme).
-
Negative Control wells (100% activity): Contain Assay Buffer, AChE, DTNB, and the same concentration of DMSO as the test compound wells.
-
Positive Control wells: Contain Assay Buffer, AChE, DTNB, and various concentrations of this compound.
-
Test Compound wells: Contain Assay Buffer, AChE, DTNB, and various concentrations of the test compounds.
-
-
Pre-incubation:
-
To each well, add 140 µL of Assay Buffer.
-
Add 10 µL of AChE solution to all wells except the blank wells.
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of the appropriate this compound dilution, test compound dilution, or DMSO (for the negative control) to the corresponding wells.
-
Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
-
Reaction Initiation:
-
To initiate the reaction, add 10 µL of ATCh solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the positive control and test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).
-
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 25922) [sitem.herts.ac.uk]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
Dimetilan Degradation: A Comparative Analysis Across Environmental and Biological Media
A comprehensive review of the degradation pathways of the insecticide Dimetilan reveals distinct transformation processes in aqueous environments, biological systems, and a notable lack of significant degradation in soil. This guide synthesizes available experimental data to provide a comparative analysis of this compound's fate in these different media, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a carbamate insecticide, undergoes various degradation processes depending on the surrounding medium. The primary routes of transformation include hydrolysis and photodegradation in water, and metabolic breakdown in living organisms. In contrast, evidence suggests that this compound is highly persistent in soil with limited to no biodegradation.
Degradation in Aqueous Media: Hydrolysis and Photodegradation
In aquatic environments, the degradation of this compound is primarily governed by hydrolysis and photodegradation.
Hydrolysis: The hydrolytic degradation of this compound is significantly influenced by the presence of metal ions. While the molecule is relatively stable in pure water, the process is strongly catalyzed by certain transition metal ions such as copper (II), nickel (II), and zinc (II). The hydrolysis primarily occurs at the N,N-dimethylcarbamate moiety. The presence of organic ligands can further modulate the catalytic effect of metal ions, either by enhancing or inhibiting the degradation rate.
Photodegradation: Exposure to ultraviolet (UV) light also leads to the decomposition of this compound. One of the identified photodegradation products is a monomethyl compound, 3-methyl-5-hydroxy-pyrazol-5-dimethylcarbamate[1].
| Degradation Pathway | Key Factors | Major Products/Metabolites | Half-life (t½) |
| Aqueous Media | |||
| Hydrolysis | pH, Temperature, Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | (Hydrolysis products not fully specified in available literature) | Highly variable, dependent on catalysts |
| Photodegradation | UV Light | Monomethyl 3-methyl-5-hydroxy-pyrazol-5-dimethylcarbamate | Data not available |
| Soil | |||
| Abiotic/Biotic | Soil composition, microbial activity | Not readily degraded | Expected to be very long |
| Biological Systems | |||
| Fungal Metabolism (Aspergillus niger) | Enzymatic action | Hydrolysis and oxidation products of the alkyl side chain | Data not available |
| Insect Metabolism (e.g., houseflies, cockroaches) | Enzymatic action (N-methyl hydroxylation) | 2-dimethylcarbamoyl-3-methyl-5-pyrazolyl n-hydroxymethyl n-methylcarbamate, 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate | < 0.5 hours |
| Mammalian Metabolism (Rats) | Enzymatic action | Rapidly metabolized and excreted (CO₂ production observed) | Data not available |
Persistence in Soil: A Lack of Degradation
Current research indicates that this compound exhibits high mobility in soil, but specific data on its biodegradation are not available[1]. Attempts to isolate microorganisms capable of degrading this compound have been unsuccessful, suggesting that microbial degradation is not a significant dissipation pathway in the soil environment[1]. This persistence, combined with its high mobility, raises environmental concerns regarding potential groundwater contamination.
Transformation in Biological Systems: Metabolic Pathways
In contrast to its stability in soil, this compound is readily metabolized by various organisms.
Fungal Metabolism: The fungus Aspergillus niger has been shown to degrade this compound through hydrolysis and oxidation of the alkyl side chain.
Insect Metabolism: In insects such as houseflies and cockroaches, N-methyl hydroxylation is a primary detoxification pathway. This leads to the formation of metabolites like 2-dimethylcarbamoyl-3-methyl-5-pyrazolyl n-hydroxymethyl n-methylcarbamate and 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate. The metabolic process in these insects is remarkably rapid, with a reported half-life of less than 30 minutes.
Mammalian Metabolism: Studies in rats indicate that orally administered this compound is quickly metabolized and excreted. The observation of carbon dioxide as a metabolic byproduct suggests the breakdown of the molecule's carbon structure.
Experimental Protocols
Detailed experimental protocols for studying pesticide degradation are outlined in guidelines provided by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the U.S. Food and Drug Administration (FDA). These protocols provide standardized methods for investigating hydrolysis, photodegradation, soil metabolism, and animal metabolism.
Hydrolysis Study (Following OECD Guideline 111):
-
Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).
-
Add a known concentration of radiolabeled or non-radiolabeled this compound to each buffer solution.
-
Incubate the solutions at a constant temperature in the dark.
-
At specified time intervals, withdraw aliquots and analyze for the parent compound and potential degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the rate of hydrolysis and the half-life at each pH.
Soil Degradation Study (Following EPA OCSPP 835.4100):
-
Select representative soil types with varying characteristics (e.g., texture, organic matter content, pH).
-
Treat the soil samples with a known concentration of radiolabeled this compound.
-
Incubate the soil samples under controlled aerobic or anaerobic conditions, maintaining constant temperature and moisture.
-
At various time points, extract soil subsamples with appropriate solvents.
-
Analyze the extracts for the parent compound and degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Determine the rate of degradation and the half-life in each soil type.
Metabolism Study in Rats (Following FDA Guidance):
-
Administer a single oral or intravenous dose of radiolabeled this compound to a group of rats.
-
House the rats in metabolic cages to allow for the separate collection of urine and feces over a period of time (e.g., 72 hours).
-
Analyze the collected urine and feces for the total radioactivity and the presence of the parent compound and its metabolites using radio-analytical and chromatographic techniques (e.g., HPLC, LC-MS).
-
At the end of the study, analyze various tissues to determine the distribution of the radiolabel.
-
Identify the structure of the major metabolites.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound in different media.
References
Unraveling the Connection: Correlating In Vitro Acetylcholinesterase Inhibition with In Vivo Toxicity of Dimetilan
A comprehensive analysis of the carbamate insecticide Dimetilan reveals a direct relationship between its potent in vitro inhibition of acetylcholinesterase (AChE) and its observed in vivo toxicity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's toxicological profile, supported by detailed experimental methodologies.
This compound, a carbamate insecticide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic manifestations.[2][3] Understanding the correlation between the in vitro potency of this compound as an AChE inhibitor and its in vivo toxicity is paramount for risk assessment and the development of potential antidotes.
Quantitative Analysis: In Vitro Inhibition vs. In Vivo Lethality
| Parameter | Value | Species | Route of Administration | Reference |
| In Vitro AChE Inhibition (IC50) | Data not available for this compound. See comparative data for other carbamates below. | - | - | - |
| Carbaryl | 17 µM | Rat Brain | In Vitro | [4] |
| Propoxur | > 1 µM | Rat Brain | In Vitro | [4] |
| Aldicarb | > 1 µM | Rat Brain | In Vitro | [4] |
| Bendiocarb | 1 µM | Rat Brain | In Vitro | [4] |
| In Vivo Acute Toxicity (LD50) | ||||
| Oral LD50 | 25 mg/kg | Rat | Oral | [1] |
| Dermal LD50 | 600-700 mg/kg | Rat | Dermal | [1] |
LD50 (Lethal Dose, 50%) : The dose of a substance that is lethal to 50% of a tested population.
The provided data clearly indicates the high acute oral toxicity of this compound in rats, with a significantly lower toxicity observed via the dermal route.[1] The potent AChE inhibition exhibited by other carbamates suggests that this compound likely possesses a low micromolar or even nanomolar IC50 value, which would be consistent with its high in vivo toxicity. A lower IC50 value signifies a more potent inhibitor, meaning a smaller amount of the substance is required to inhibit the enzyme's activity. This strong in vitro inhibition is the biochemical basis for the observed in vivo toxicity.
The Underlying Mechanism: A Signaling Pathway Perspective
The toxicity of this compound is a direct consequence of its interference with cholinergic signaling. The following diagram illustrates the mechanism of AChE inhibition by carbamates and the resulting toxic cascade.
Figure 1. Mechanism of this compound-induced cholinergic toxicity.
Experimental Protocols: A Guide to Measurement
The data presented in this guide is derived from standardized experimental protocols. Below are detailed methodologies for assessing both in vitro AChE inhibition and in vivo acute toxicity.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases and the potency of their inhibitors.[5]
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and is measured at 412 nm.
Workflow:
Figure 2. Workflow for in vitro AChE inhibition assay.
In Vivo Acute Toxicity Study (LD50 Determination)
Acute toxicity studies are essential for determining the potential hazard of a substance after a single exposure.[6][7]
Principle: A group of animals, typically rats, is administered a single dose of the test substance. The mortality rate is observed over a specified period, and the LD50 value is calculated.
Workflow:
Figure 3. Workflow for in vivo acute toxicity (LD50) study.
Conclusion
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dimetilan's Environmental Footprint: A Comparative Analysis Against Modern Insecticides
For Immediate Release
A comprehensive review of the environmental impact of the carbamate insecticide Dimetilan, when benchmarked against newer classes of pesticides, reveals a complex trade-off between persistence, acute toxicity, and non-target organism effects. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective comparison of this compound and its modern alternatives, including neonicotinoids, sulfoximines, diamides, and spinosyns.
This compound, a carbamate insecticide, is characterized by its high toxicity to aquatic life, with long-lasting effects in the aquatic environment.[1] While it exhibits high mobility in soil, it is not expected to persist through hydrolysis or bioaccumulate significantly in aquatic organisms.[1] In contrast, newer insecticide classes present a varied and often more favorable environmental profile, though they are not without their own concerns.
Comparative Environmental Impact Data
The following tables summarize key quantitative data on the environmental fate and toxicity of this compound and selected newer insecticides. Data is presented based on standardized testing protocols to facilitate comparison.
Table 1: Soil Persistence
| Pesticide Class | Active Ingredient | Soil Half-life (DT50) (days) | Reference |
| Carbamate | This compound | Data not available | |
| Neonicotinoid | Imidacloprid | 270 - >1000 | [2] |
| Clothianidin | up to 19 years | [3] | |
| Sulfoximine | Sulfoxaflor | 5.0 - 8.5 | [4][5] |
| Diamide | Chlorantraniliprole | >1000 | |
| Cyantraniliprole | 52 - 240 | ||
| Spinosyn | Spinosad | 9 - 10 (photolysis) |
Table 2: Aquatic Toxicity
| Pesticide Class | Active Ingredient | Fish 96-hr LC50 (µg/L) | Daphnia magna 48-hr EC50 (µg/L) | Reference |
| Carbamate | This compound | Very toxic to aquatic life | Data not available | [1] |
| Neonicotinoid | Imidacloprid | 10,000 - 280,000 | 85,000 | |
| Clothianidin | >100,000 | 40,000 | [6] | |
| Sulfoximine | Sulfoxaflor | >100,000 | 361 | [4][7] |
| Diamide | Chlorantraniliprole | >13,800 | 28 | |
| Cyantraniliprole | >12,600 | 49.9 | ||
| Spinosyn | Spinosad | 3,500 - 30,000 | 14,000 |
Table 3: Honey Bee (Apis mellifera) Acute Toxicity
| Pesticide Class | Active Ingredient | Contact LD50 (µ g/bee ) | Oral LD50 (µ g/bee ) | Reference |
| Carbamate | This compound | Data not available | Harmful to bees | |
| Neonicotinoid | Imidacloprid | 0.081 | 0.0039 | |
| Clothianidin | 0.044 | 0.0037 | ||
| Sulfoximine | Sulfoxaflor | 0.202 - 0.432 | 0.074 | [8] |
| Diamide | Chlorantraniliprole | >100 | >116 | |
| Cyantraniliprole | >100 | >100 | ||
| Spinosyn | Spinosad | >100 | 0.0025 - 0.1 |
Experimental Protocols
The environmental impact data presented in this guide are derived from studies following internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Adherence to these standardized protocols ensures that data is reliable and comparable across different studies and substances.
Soil Persistence:
The rate of degradation of a pesticide in soil is a critical factor in determining its potential for long-term environmental contamination and leaching into groundwater. The OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil and the corresponding US EPA OCSPP 835.4100: Aerobic Soil Metabolism are the standard methods for these assessments.[1][9][10][11][12][13][14][15][16]
-
Methodology: In these studies, the pesticide is applied to soil samples with known characteristics (e.g., texture, organic matter content, pH). The samples are then incubated under controlled aerobic or anaerobic conditions at a constant temperature. At specified time intervals, subsamples of the soil are extracted and analyzed to determine the concentration of the parent compound and any major transformation products. The rate of degradation is then calculated and typically expressed as a half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.
Aquatic Toxicity:
The acute toxicity of pesticides to aquatic organisms is a key indicator of their potential to harm aquatic ecosystems. Standardized tests are conducted on representative species of fish and aquatic invertebrates.
-
Fish Acute Toxicity Test (OECD Guideline 203 / US EPA OCSPP 850.1075): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[17][18][19][20][21][22][23][24] Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortality is observed and recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202 / US EPA OCSPP 850.1010): This test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean.[25][26][27][28][29][30][31][32][33][34] The test determines the concentration of a substance that causes 50% of the daphnids to become immobilized (unable to swim) after a 48-hour exposure period (EC50).
Honey Bee Toxicity:
Given the vital role of bees as pollinators, assessing the toxicity of pesticides to these non-target insects is crucial.
-
Honeybees Acute Oral and Contact Toxicity Tests (OECD Guidelines 213 and 214): These laboratory tests determine the lethal dose that kills 50% of a population of honey bees (LD50) through either oral ingestion or direct contact.[35][36][37][38][39][40][41][42][43]
-
Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing a known concentration of the pesticide.
-
Contact Toxicity (OECD 214): A precise amount of the pesticide is applied directly to the thorax of the bees. Mortality is assessed over a period of 48 to 96 hours.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a typical environmental risk assessment for a pesticide, the following diagrams are provided.
References
- 1. oecd.org [oecd.org]
- 2. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sulfoximine Insecticide Sulfoxaflor and Its Photodegradate Demonstrate Acute Toxicity to the Nontarget Invertebrate Species Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of clothianidin on aquatic communities: Evaluating the impacts of lethal and sublethal exposure to neonicotinoids | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. epa.gov [epa.gov]
- 16. Evaluating the effect of application solvent(s) used during a soil metabolism study with [<sup>14</sup>C]Glyphosate [morressier.com]
- 17. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 22. eurofins.com.au [eurofins.com.au]
- 23. oecd.org [oecd.org]
- 24. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 25. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 26. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. shop.fera.co.uk [shop.fera.co.uk]
- 29. eurofins.it [eurofins.it]
- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 31. regulations.gov [regulations.gov]
- 32. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 33. regulations.gov [regulations.gov]
- 34. Draft Test Guideline: Aquatic Invetebrate Acute Toxicity, Test, Freshwater Daphnids | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2017snapshot.epa.gov]
- 35. content.fera.co.uk [content.fera.co.uk]
- 36. biotecnologiebt.it [biotecnologiebt.it]
- 37. shop.fera.co.uk [shop.fera.co.uk]
- 38. biotecnologiebt.it [biotecnologiebt.it]
- 39. catalog.labcorp.com [catalog.labcorp.com]
- 40. oecd.org [oecd.org]
- 41. oecd.org [oecd.org]
- 42. oecd.org [oecd.org]
- 43. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Dimetilan Disposal
For Immediate Implementation by Laboratory Personnel
The proper disposal of Dimetilan, a carbamate insecticide, is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed specifically for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure the protection of both laboratory personnel and the surrounding environment.
This compound is classified as a hazardous substance and is identified by the EPA hazardous waste number P191.[1] Generators of waste containing this contaminant must adhere to USEPA regulations concerning its storage, transportation, treatment, and disposal.[1]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. It is a highly toxic cholinesterase inhibitor.[2] Exposure can occur through inhalation, ingestion, or skin contact.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. For small quantities generated in a laboratory setting, the following steps should be followed:
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all contaminated materials, including pipette tips, gloves, and absorbent paper, in this designated container.
2. On-Site Treatment (for specific, small-scale applications and only if approved by EHS):
For laboratories with the appropriate facilities and EHS approval, chemical degradation of small quantities of this compound waste may be an option before collection by a waste disposal company. Carbamates as a class are known to be hydrolyzed by strong alkaline solutions.[3][4]
-
Alkaline Hydrolysis:
-
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Slowly and with constant stirring, add the this compound waste to the alkaline solution. The reaction can be exothermic.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete hydrolysis of the carbamate ester.
-
The resulting solution should be neutralized before being collected for disposal.
-
Consult your EHS office for guidance on the final disposal of the neutralized solution.
-
3. Incineration:
For larger quantities of this compound waste, incineration by a licensed hazardous waste facility is the preferred method.[1] This process ensures the complete destruction of the toxic compound. Arrange for pickup of the segregated and labeled this compound waste with your institution's contracted hazardous waste disposal service.
4. Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.
-
Dispose of the clean, punctured container according to your institution's guidelines for solid waste.
Quantitative Data Summary
| Property | Value | Source |
| EPA Hazardous Waste Number | P191 | [1] |
| Chemical Formula | C10H16N4O3 | [1] |
| Molar Mass | 240.26 g/mol | [1] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.
By implementing these procedures, laboratories can ensure they are operating in a safe, compliant, and environmentally responsible manner, building a foundation of trust in their chemical handling and safety protocols.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Dimetilan
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when working with highly toxic compounds like Dimetilan. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans to foster a secure and compliant research setting.
This compound is a carbamate insecticide and a potent cholinesterase inhibitor.[1][2][3] It is classified as highly toxic upon ingestion and moderately toxic through skin contact.[1][2][4] Exposure can lead to severe health consequences, with death primarily resulting from respiratory arrest.[1][2] Therefore, strict adherence to safety protocols is critical.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling. The technical product is a yellow to reddish-brown solid, while in its pure form, it appears as a colorless solid.[1][2][5]
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₄O₃ |
| Molecular Weight | 240.26 g/mol [1][6] |
| Melting Point | 68-71°C (Pure)[6] 55-65°C (Technical)[6] |
| Boiling Point | 200-210°C at 13 mmHg[6] |
| Solubility | Soluble in water, chloroform, DMF, ethanol, acetone, and xylene.[6] |
| InChI | InChI=1S/C10H16N4O3/c1-11(2)7(15)13-6-5-12(14(13)3)8(16)17-10(14)11(1)2/h6H,1-4H3 |
Toxicity Data
This compound poses a significant toxicological risk. The following data, primarily from studies on rats, underscores the need for caution.
| Metric | Value | Species |
| LD50 Oral | 25 mg/kg[6] | Rat |
| LD50 Dermal | 600-700 mg/kg[6] | Rat |
The probable oral lethal dose for humans is estimated to be between 50-500 mg/kg.[1][2][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required equipment.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves: Nitrile or butyl rubber gloves are recommended. Never wear cotton, leather, or canvas gloves.[7][8] Wash the outside of gloves before removing them.[9] |
| Body | Chemical-resistant suit or lab coat: A one- or two-piece suit made of materials like Tyvek, butyl rubber, or neoprene should be worn.[7][10] If there is a risk of splashing, a chemical-resistant apron should also be used.[8] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles: These must be worn to protect against splashes.[10] A face shield may be necessary for procedures with a high risk of splashing. |
| Respiratory | NIOSH-approved respirator: In case of potential inhalation of dust or vapors, a NIOSH-approved respirator is required.[8][9] This could be an air-purifying respirator (APR) with appropriate cartridges or a powered air-purifying respirator (PAPR).[10] |
| Feet | Chemical-resistant footwear: One-piece, pull-on boots made of natural rubber or disposable shoe covers are necessary. Pant legs should be worn outside of the boots.[10] |
Operational Plan: A Step-by-Step Handling Guide
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Methodology for Key Procedures
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required PPE as specified in the table above.
-
Handling: When weighing and transferring the solid, avoid creating dust.[4] Use tools that will not generate static discharge.[11] If dissolving, add the solid to the solvent slowly. Always keep containers tightly closed when not in use.[1]
-
Cleanup: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9] Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Emergency Procedures: In case of skin contact, wash the affected area with soap and water.[2] If inhaled, move to fresh air.[2][4] In case of eye contact, flush with lukewarm water for at least 15 minutes.[2] Seek immediate medical attention for any exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is classified as a hazardous waste with the EPA hazardous waste number P191.[1]
-
Segregation and Collection: All waste containing this compound, including contaminated PPE, glassware, and unused product, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Method: Do not dispose of this compound in regular trash or down the drain. Wastes should be disposed of in a landfill approved for pesticide disposal or in accordance with applicable Federal, state, or local procedures.[9] It is recommended to use a licensed hazardous waste disposal company.
-
Decontamination of Containers: Empty containers should not be reused.[9] They should be triple-rinsed (if appropriate for the container type), with the rinsate collected as hazardous waste, and then disposed of according to institutional and regulatory guidelines.[9]
By implementing these rigorous safety and handling protocols, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.
References
- 1. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 644-64-4 [chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
